Phenyltriacetoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[diacetyloxy(phenyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFKGWCMFMCFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939333 | |
| Record name | Phenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18042-54-1 | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18042-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetoxyphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Phenyltriacetoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and applications of phenyltriacetoxysilane, a key organosilicon compound. The information presented herein is intended for professionals in research and development, particularly those involved in materials science and drug development, who require a detailed understanding of this versatile crosslinking agent.
Synthesis of this compound
This compound is primarily synthesized through the reaction of phenyltrichlorosilane with an acetylating agent, most commonly acetic anhydride or acetic acid. This reaction involves the nucleophilic substitution of the chlorine atoms on the silicon with acetoxy groups.
Reaction Scheme
The overall reaction for the synthesis of this compound from phenyltrichlorosilane and acetic anhydride is as follows:
C₆H₅SiCl₃ + 3 (CH₃CO)₂O → C₆H₅Si(OCOCH₃)₃ + 3 CH₃COCl
Phenyltrichlorosilane + Acetic Anhydride → this compound + Acetyl Chloride
Alternatively, the reaction can be carried out using glacial acetic acid:
C₆H₅SiCl₃ + 3 CH₃COOH → C₆H₅Si(OCOCH₃)₃ + 3 HCl
Phenyltrichlorosilane + Acetic Acid → this compound + Hydrogen Chloride
The choice of acetylating agent can influence the reaction conditions and byproducts. Acetic anhydride is often preferred as it can lead to higher yields and avoids the formation of corrosive hydrogen chloride gas.
Experimental Protocol
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general procedure can be outlined based on analogous reactions of chlorosilanes with anhydrides. It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of the chlorosilane starting material and the acetoxysilane product.
Materials:
-
Phenyltrichlorosilane (C₆H₅SiCl₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous reaction solvent (e.g., toluene, hexane)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessel with a reflux condenser, dropping funnel, and magnetic stirrer
-
Distillation apparatus
Procedure:
-
A solution of phenyltrichlorosilane in an anhydrous solvent is prepared in the reaction vessel under an inert atmosphere.
-
Acetic anhydride is added dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary.
-
After the addition is complete, the reaction mixture is typically heated to reflux for a specific period to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, and the byproduct (acetyl chloride) and solvent are removed by distillation.
-
The crude this compound is then purified by vacuum distillation.
Quantitative Data
Quantitative data for the synthesis of this compound is not widely published. However, based on similar acylation reactions, the yield is expected to be influenced by factors such as the purity of reactants, reaction temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields. For a similar synthesis of N-phenylmaleimide from maleanilic acid using acetic anhydride, yields of 75-80% have been reported.[1]
| Parameter | Value/Range | Notes |
| Reactants | Phenyltrichlorosilane, Acetic Anhydride | High purity and anhydrous reactants are essential. |
| Solvent | Anhydrous non-polar organic solvent (e.g., Toluene) | To maintain anhydrous conditions and control reaction temperature. |
| Temperature | Typically reflux temperature of the solvent | To drive the reaction to completion. |
| Reaction Time | Several hours | Monitoring is recommended to determine the endpoint. |
| Yield | Not specified in literature, but potentially >80% with optimization | Dependent on reaction conditions and purification. |
Reaction Mechanism of this compound Synthesis
The synthesis of this compound from phenyltrichlorosilane and acetic anhydride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Synthesis mechanism of this compound.
Step-by-step Mechanism:
-
Nucleophilic Attack: The carbonyl oxygen of acetic anhydride acts as a nucleophile and attacks the electrophilic silicon atom of phenyltrichlorosilane.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Elimination of Chloride: The intermediate collapses, and a chloride ion is eliminated.
-
Formation of the Acylium Ion and Reaction with Chloride: The leaving group, an acetoxy group attached to a protonated carbonyl, can rearrange to form a stable acetyl chloride molecule and regenerate the catalyst if one is used. In the absence of a catalyst, the chloride ion can attack the acetyl group, leading to the formation of acetyl chloride.
-
Repeat: This process is repeated for the remaining two chlorine atoms on the silicon to yield the final product, this compound.
Reaction Mechanism of this compound as a Crosslinking Agent
This compound is widely used as a crosslinking agent in room-temperature-vulcanizing (RTV) silicone elastomers. The crosslinking process is initiated by moisture and involves hydrolysis of the acetoxy groups followed by a condensation reaction.
Caption: Crosslinking mechanism of silicones using this compound.
Step-by-step Mechanism:
-
Hydrolysis: this compound reacts with atmospheric moisture. The three acetoxy groups (-OCOCH₃) are hydrolyzed to form silanol groups (-OH), releasing three molecules of acetic acid as a byproduct.[2] The formation of phenylsilanetriol (C₆H₅Si(OH)₃) is the key intermediate in this step. The rate of hydrolysis can be influenced by factors such as humidity and the presence of catalysts.[3]
-
Condensation: The newly formed silanol groups on the phenylsilanetriol are highly reactive and condense with the hydroxyl end groups of the polydimethylsiloxane (PDMS) polymer chains. This condensation reaction forms stable siloxane bonds (Si-O-Si) and releases water.[4]
-
Network Formation: As the condensation reaction proceeds, a three-dimensional crosslinked network is formed, converting the liquid silicone polymer into a solid, elastomeric material. The phenyl groups on the crosslinker can impart improved thermal stability and mechanical properties to the final silicone product.
Characterization
The characterization of this compound is essential to confirm its structure and purity. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the phenyl protons in the aromatic region (typically δ 7.2-7.8 ppm) and a sharp singlet for the methyl protons of the acetoxy groups (typically around δ 2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the phenyl carbons and the carbonyl and methyl carbons of the acetoxy groups.
-
²⁹Si NMR: The silicon-29 NMR spectrum is particularly useful for characterizing organosilicon compounds. For phenyl-substituted silicon atoms, the chemical shift can provide information about the substituents on the silicon atom.
FTIR Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| C=O (carbonyl) | 1720-1740 (strong) |
| Si-O-C | 1000-1100 (strong) |
| C-H (aromatic) | 3000-3100 (medium) |
| C=C (aromatic) | 1450-1600 (medium) |
| Si-C (phenyl) | ~1430 and ~1120 |
Applications
The primary application of this compound is as a crosslinking agent in the formulation of one-component RTV silicone sealants and adhesives.[5] These materials are used in a wide range of applications, including:
-
Construction: for sealing joints and gaps in buildings.
-
Automotive: for gasketing and sealing applications.
-
Electronics: for encapsulating and protecting electronic components.
-
Drug Delivery: The biocompatibility of silicones makes them suitable for various biomedical applications, and the crosslinking chemistry is relevant to the formulation of drug delivery systems.
The use of a phenyl-substituted crosslinker can enhance the thermal stability and refractive index of the resulting silicone elastomer, which can be advantageous in certain specialized applications.
Safety Considerations
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is sensitive to moisture and will release acetic acid upon hydrolysis, which is corrosive. Phenyltrichlorosilane, the starting material for its synthesis, is also a hazardous substance that reacts vigorously with water to produce hydrogen chloride gas. All handling of these chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
This technical guide provides a foundational understanding of the synthesis and reaction mechanisms of this compound. For specific applications, further research and experimental optimization are recommended.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reliable Condensation Curing Silicone Elastomers with Tailorable Properties - PMC [pmc.ncbi.nlm.nih.gov]
Phenyltriacetoxysilane chemical properties and specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltriacetoxysilane (PTAS) is an organosilicon compound with the chemical formula C₁₂H₁₄O₆Si. It belongs to the family of acetoxysilanes, which are characterized by the presence of one or more acetoxy groups (-OCOCH₃) attached to a silicon atom. PTAS is a versatile chemical intermediate, primarily utilized as a crosslinking agent in silicone elastomer and sealant formulations. Its reactivity, driven by the hydrolysis of the acetoxy groups in the presence of moisture, leads to the formation of silanol intermediates and ultimately a stable siloxane network. This property also makes it a subject of interest in materials science and potentially in the pharmaceutical and biomedical fields for applications such as surface modification of biomaterials and controlled-release drug delivery systems. This guide provides a detailed overview of the chemical properties, specifications, and reactivity of this compound.
Chemical Properties and Specifications
The key physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers and professionals.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Triacetoxy(phenyl)silane, Phenylsilanetriyl triacetate |
| CAS Number | 18042-54-1 |
| Molecular Formula | C₁₂H₁₄O₆Si |
| Molecular Weight | 282.32 g/mol |
| Appearance | Colorless to yellowish liquid |
| Density | 1.194 g/cm³ |
| Melting Point | 34.5 °C |
| Boiling Point | 158 °C @ 30 Torr |
| Flash Point | 102 °C |
| Refractive Index | 1.495 |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Reactivity and Hydrolysis
The primary mode of reactivity for this compound is its hydrolysis in the presence of water. This reaction is the basis for its utility as a crosslinking agent. The hydrolysis proceeds in a stepwise manner, with the sequential replacement of the three acetoxy groups by hydroxyl groups, releasing acetic acid as a byproduct. The resulting phenylsilanetriol is a key intermediate.
The overall hydrolysis reaction can be represented as:
C₆H₅Si(OCOCH₃)₃ + 3H₂O → C₆H₅Si(OH)₃ + 3CH₃COOH
The phenylsilanetriol is generally unstable and readily undergoes self-condensation reactions, where silanol groups react with each other to form siloxane bonds (-Si-O-Si-), releasing water. This condensation process leads to the formation of a highly crosslinked polysiloxane network. The rate of hydrolysis and condensation is influenced by factors such as moisture availability, temperature, and the presence of catalysts.
Experimental Protocols
Synthesis of this compound
A plausible laboratory-scale synthesis of this compound involves the reaction of phenyltrichlorosilane with an acetylating agent, such as acetic anhydride or sodium acetate. The following is a generalized protocol:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus must be thoroughly dried to prevent premature hydrolysis.
-
Reaction: Phenyltrichlorosilane is dissolved in a suitable anhydrous solvent (e.g., toluene or dichloromethane) in the reaction flask under a nitrogen atmosphere.
-
Addition of Acetylating Agent: Acetic anhydride is added dropwise to the stirred solution of phenyltrichlorosilane at a controlled temperature, typically room temperature or slightly below. The reaction is exothermic.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can be monitored by techniques like GC-MS.
-
Purification: The resulting product is purified by fractional distillation under reduced pressure to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer.
-
Expected Chemical Shifts (δ, ppm):
-
~7.3-7.8 ppm (multiplet, 5H): Protons of the phenyl group.
-
~2.1 ppm (singlet, 9H): Protons of the three equivalent acetoxy methyl groups.
-
-
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained from a concentrated solution of the sample in a deuterated solvent.
-
Expected Chemical Shifts (δ, ppm):
-
~168-170 ppm: Carbonyl carbon of the acetoxy groups.
-
~130-135 ppm: Aromatic carbons of the phenyl group.
-
~20-22 ppm: Methyl carbons of the acetoxy groups.
-
-
Infrared (IR) Spectroscopy
A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) is prepared, and the IR spectrum is recorded.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3070-3050 cm⁻¹: C-H stretching of the aromatic ring.
-
~2960-2850 cm⁻¹: C-H stretching of the methyl groups.
-
~1770-1740 cm⁻¹: Strong C=O stretching of the acetoxy groups.
-
~1600, 1485, 1430 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200-1180 cm⁻¹: C-O stretching of the acetoxy groups.
-
~1020-1000 cm⁻¹: Si-O stretching.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a common technique for the analysis of volatile compounds like this compound.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 282) may be observed, though it might be of low intensity.
-
Major Fragments:
-
Loss of an acetoxy group (-OCOCH₃, 59 Da) to give a fragment at m/z = 223.
-
Loss of an acetyl group (-COCH₃, 43 Da) to give a fragment at m/z = 239.
-
A peak corresponding to the phenylsilyl cation (C₆H₅Si⁺, m/z = 105).
-
A peak corresponding to the acetyl cation (CH₃CO⁺, m/z = 43), which is often a base peak.
-
-
Applications in Drug Development
While direct applications of this compound in drug formulations are not extensively documented, its chemical properties suggest several potential areas of interest for researchers in drug development.
-
Surface Modification of Biomaterials: The reactivity of this compound allows for the surface modification of inorganic biomaterials (e.g., silica, titania) to introduce phenyl groups.[1][2] This can alter the surface hydrophobicity, potentially improving the biocompatibility of implants or influencing protein adsorption.[1][2]
-
Crosslinking Agent in Drug Delivery Systems: this compound can act as a crosslinking agent in the formation of silicone-based hydrogels or matrices for controlled drug release.[3][4][5] The hydrolysis and condensation reactions would lead to the formation of a three-dimensional network that can encapsulate and release therapeutic agents in a sustained manner.[3][4][5][6]
-
Precursor to Bioactive Silanetriols: The hydrolysis of this compound yields phenylsilanetriol. Silanetriols are a class of compounds that have been investigated for their biological activities, including as enzyme inhibitors.[7] The ability to generate the silanetriol in situ could be a strategy in the design of prodrugs or targeted delivery systems.
References
- 1. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan coatings to control release and target tissues for therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 5. Controlled release for local delivery of drugs: barriers and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Phenyltriacetoxysilane Hydrolysis: A Deep Dive into Kinetics and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the hydrolysis of phenyltriacetoxysilane. While specific kinetic data for this compound is not extensively available in public literature, this document synthesizes established knowledge from analogous organosilane systems, particularly phenyl-substituted alkoxysilanes and acetoxysiloxanes, to provide a comprehensive understanding of its expected reactivity, reaction mechanisms, and the experimental approaches used for its characterization.
Introduction to this compound Hydrolysis
This compound (PTAS) is an organosilane compound characterized by a silicon atom bonded to a phenyl group and three hydrolyzable acetoxy groups. The hydrolysis of PTAS is a crucial reaction that initiates the formation of silanols (Si-OH), which are key intermediates in the production of silicone polymers, surface coatings, and sol-gel materials. This process involves the stepwise substitution of the acetoxy groups with hydroxyl groups upon reaction with water. The subsequent condensation of these silanol intermediates leads to the formation of stable siloxane (Si-O-Si) bonds, the backbone of silicone networks.
The overall hydrolysis and condensation process can be generalized as follows:
Hydrolysis: PhSi(OAc)₃ + 3H₂O ⇌ PhSi(OH)₃ + 3HOAc
Condensation: 2PhSi(OH)₃ ⇌ (HO)₂PhSi-O-SiPh(OH)₂ + H₂O
The kinetics and mechanism of this transformation are of paramount importance for controlling the final properties of the resulting materials. Factors such as pH, temperature, solvent, and the concentration of reactants significantly influence the rates of both hydrolysis and condensation.
Hydrolysis Kinetics
The hydrolysis of organotrialkoxysilanes, and by extension this compound, is generally treated as a pseudo-first-order reaction with respect to the silane concentration when water is present in large excess.[1] The rate of hydrolysis is significantly influenced by the pH of the reaction medium, exhibiting both acid and base catalysis.
Factors Influencing Hydrolysis Rate
-
pH: The rate of hydrolysis is slowest at a neutral pH and increases under both acidic and basic conditions.
-
Catalysts: Both acids and bases act as catalysts. In acidic conditions, protonation of the acetoxy group makes it a better leaving group. In basic conditions, the hydroxide ion acts as a strong nucleophile, directly attacking the silicon atom.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature, following the Arrhenius equation.
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability of transition states, thereby influencing the reaction rate.
-
Steric and Inductive Effects: The phenyl group, being bulky, can sterically hinder the approach of the nucleophile to the silicon atom. Its inductive effect also influences the electrophilicity of the silicon center.
Quantitative Kinetic Data
Direct quantitative kinetic data for the hydrolysis of this compound is scarce in the available literature. However, data from analogous systems provide valuable insights. For instance, a study on moisture-reactive acetoxysiloxane sealants reported an activation energy for the curing process, which involves hydrolysis and condensation.
| Compound System | Parameter | Value | Conditions |
| Acetoxysiloxane Sealant | Activation Energy (Ea) | 3.7 kJ/mol | Curing reaction |
| Acetoxysiloxane Sealant | Rate Constant (k) | 0.756 ± 0.076 m³/mol⁻¹ h⁻¹ | 60 °C |
Table 1: Quantitative kinetic data for a related acetoxysiloxane system.[2]
It is important to note that the acetoxy group is generally a better leaving group than an alkoxy group, suggesting that the hydrolysis of this compound would be faster than that of its alkoxysilane counterparts under similar conditions.
Reaction Mechanisms
The hydrolysis of this compound proceeds through different mechanisms under acidic and basic conditions. Both pathways involve a nucleophilic attack on the silicon atom, leading to a pentacoordinate transition state.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of an acetoxy group. This increases the electrophilicity of the silicon atom and makes the acetic acid a better leaving group. A water molecule then acts as a nucleophile, attacking the silicon center.
Base-Catalyzed Hydrolysis
In basic media, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electron-deficient silicon atom. This forms a pentacoordinate silicate intermediate, which then expels an acetate anion as the leaving group.
Experimental Protocols
The kinetics of this compound hydrolysis can be monitored using various analytical techniques. The most common methods are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
29Si NMR Spectroscopy
29Si NMR is a powerful tool for directly observing the silicon environment and tracking the stepwise hydrolysis and subsequent condensation reactions. Different silicon species (e.g., PhSi(OAc)₃, PhSi(OAc)₂(OH), PhSi(OAc)(OH)₂, PhSi(OH)₃, and various condensed species) will have distinct chemical shifts.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., acetone-d₆, THF-d₈). The reaction is initiated by adding a specific amount of water (and catalyst, if required).
-
NMR Acquisition: 29Si NMR spectra are acquired at regular time intervals. To obtain quantitative data, a long relaxation delay is used to ensure complete relaxation of the silicon nuclei.
-
Data Analysis: The concentration of each silicon species is determined by integrating the corresponding peaks in the spectra. The rate constants for each hydrolysis step can then be calculated by fitting the concentration-time data to appropriate kinetic models.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the hydrolysis reaction by observing changes in the vibrational bands of the reactants and products.
Methodology:
-
Sample Preparation: The reaction is set up similarly to the NMR experiment, often in a solvent that has minimal interference in the spectral regions of interest.
-
FTIR Measurement: Spectra are recorded over time. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ monitoring of the liquid phase.
-
Spectral Analysis: The disappearance of Si-O-C=O stretching bands and the appearance of broad O-H stretching bands (from silanols and water) and C=O stretching of acetic acid are monitored. The formation of Si-O-Si bonds can also be observed.
-
Kinetic Analysis: The change in the absorbance of characteristic peaks is correlated with the concentration of the respective species to determine the reaction kinetics.
Conclusion
The hydrolysis of this compound is a fundamental process with significant implications for materials science and drug development. While direct kinetic data for this specific compound is limited, a thorough understanding can be derived from the extensive research on analogous organosilanes. The reaction proceeds via acid or base-catalyzed mechanisms, leading to the formation of reactive silanol intermediates. The rate of this transformation is highly dependent on the reaction conditions. Techniques such as 29Si NMR and FTIR spectroscopy provide powerful means to elucidate the kinetics and mechanism of this important reaction, enabling the rational design and control of silicone-based materials. Further research focusing on the direct quantification of this compound hydrolysis kinetics would be a valuable contribution to the field.
References
Phenyltriacetoxysilane (CAS No. 18042-54-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phenyltriacetoxysilane (CAS No. 18042-54-1), a versatile organosilicon compound. This document details its physicochemical properties, primary applications, and the fundamental chemical reactions that govern its utility. Experimental methodologies for its characterization are also discussed to provide a comprehensive resource for laboratory and development settings.
Core Properties of this compound
This compound, also known as triacetoxy(phenyl)silane, is a colorless to yellowish transparent liquid with a characteristic acrid odor resembling acetic acid.[1][2] It is a trifunctional silane notable for its reactivity, particularly its tendency to hydrolyze in the presence of moisture.[1][2]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 18042-54-1 | [1][3][4] |
| EINECS Number | 241-952-9 | [1][5] |
| Molecular Formula | C₁₂H₁₄O₆Si | [1][3] |
| Molecular Weight | 282.32 g/mol | [1][3] |
| Appearance | Colorless to yellowish transparent liquid | [1][2][4] |
| Odor | Acrid, vinegar-like (acetic acid) | [1][2] |
| Density | 1.19 - 1.2 g/cm³ at 25°C | [1][3] |
| Boiling Point | 291°C at 760 mmHg | [1][3] |
| Melting Point | 34.5°C | [2][6] |
| Flash Point | 102 - 108°C | [1][2] |
| Refractive Index | 1.495 at 25°C | [1][2] |
| Purity | Typically ≥ 95% | [1][4] |
Reaction Mechanism: Hydrolysis and Condensation
The primary utility of this compound stems from its ability to undergo hydrolysis and condensation reactions. When exposed to moisture, the acetoxy groups hydrolyze to form silanol intermediates (phenylsilanetriol) and release acetic acid.[1][2] These silanols are highly reactive and readily condense with each other to form stable siloxane (Si-O-Si) bonds, creating a cross-linked network. This curing process is fundamental to its application in silicone sealants.
Primary Applications
The predominant application of this compound is as a cross-linking agent for room-temperature-vulcanizing (RTV) silicone sealants.[1][4] In these formulations, it is mixed with silanol-terminated polydimethylsiloxane (PDMS) polymers. The hydrolysis and condensation of this compound facilitate the cross-linking of the polymer chains, transforming the liquid or paste-like sealant into a durable, flexible silicone rubber. The release of acetic acid during this process is characteristic of acetoxy-cure silicone systems.[1]
Beyond sealants, it also serves as an adhesion promoter and a surface modifier, enhancing the bond between organic polymers and inorganic substrates.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are essential for its effective use and quality control.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of trichlorophenylsilane with an acetylating agent, such as acetic anhydride.
Materials:
-
Trichlorophenylsilane (C₆H₅SiCl₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous reaction solvent (e.g., toluene or hexane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with trichlorophenylsilane dissolved in the anhydrous solvent.
-
Acetic anhydride is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic.
-
After the addition is complete, the reaction mixture may be gently heated to drive the reaction to completion.
-
The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).
-
Upon completion, the resulting acetyl chloride and any excess acetic anhydride are removed by distillation, often under reduced pressure.
-
The crude this compound is then purified by fractional vacuum distillation.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons and the methyl protons of the acetoxy groups. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The methyl protons of the three acetoxy groups are expected to be chemically equivalent and should appear as a sharp singlet at approximately δ 2.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl group and the carbons of the acetoxy groups (both the methyl and carbonyl carbons).
Experimental Protocol for NMR:
-
Prepare a sample by dissolving a small amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum to confirm the proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule.
Expected Characteristic IR Peaks:
-
C=O stretch (ester): A strong absorption band around 1770-1740 cm⁻¹.
-
Si-O-C stretch: Strong absorptions in the 1200-1000 cm⁻¹ region.
-
C-H stretch (aromatic and methyl): Absorptions around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
Si-Phenyl: A characteristic absorption around 1430 cm⁻¹.
Experimental Protocol for IR (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the crystal.
-
Acquire the IR spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess the purity of this compound and to identify any byproducts or impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Experimental Protocol for GC-MS:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of the analyte from the solvent and any impurities.
-
The mass spectrometer will provide the mass spectrum of the eluting components, which can be compared to spectral libraries for identification.
Safety and Handling
This compound is reactive with moisture and will release acetic acid upon hydrolysis. Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place, away from sources of moisture. For detailed safety information, consult the Safety Data Sheet (SDS).[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Field desorption mass spectroscopic analysis of silane coupling a...: Ingenta Connect [ingentaconnect.com]
- 3. products.meridianadhesives.com [products.meridianadhesives.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetoxy Silanes â High-Performance Silane Coupling Agents [osisilicones.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Phenyltriacetoxysilane molecular weight and formula
Phenyltriacetoxysilane is a chemical compound used in various industrial and research applications. This guide provides a concise overview of its fundamental chemical properties, specifically its molecular formula and weight.
Core Molecular Data
The essential quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C12H14O6Si[1][2] |
| Molecular Weight | 282.32 g/mol [2] |
| CAS Number | 18042-54-1[1][2] |
Structural Representation
The molecular structure of this compound consists of a central silicon atom bonded to a phenyl group and three acetoxy groups. A logical diagram illustrating this relationship and its resulting molecular properties is provided below.
Logical relationship of this compound components.
References
The Pivotal Role of Phenyltriacetoxysilane in Organosilane Chemistry: A Technical Guide
For Immediate Release
In the intricate world of organosilane chemistry, Phenyltriacetoxysilane emerges as a critical component, particularly in the formulation of high-performance silicone materials. This technical guide offers an in-depth exploration of its synthesis, reaction mechanisms, and diverse applications, tailored for researchers, scientists, and professionals in drug development. Through a comprehensive review of its chemical properties and functionalities, this document aims to provide a core understanding of this compound's significance in advancing material science and organic synthesis.
Core Properties and Synthesis
This compound (C₁₂H₁₄O₆Si), identified by its CAS number 18042-54-1, is a key organosilane intermediate. Its molecular structure, featuring a phenyl group and three acetoxy groups attached to a central silicon atom, dictates its reactivity and utility. The presence of the hydrolyzable acetoxy groups allows it to act as an efficient cross-linking agent, particularly for Room Temperature Vulcanizing (RTV) silicone sealants.
The synthesis of this compound is most commonly achieved through the reaction of phenyltrichlorosilane with an acetylating agent, such as acetic anhydride or sodium acetate. This reaction substitutes the chloro groups on the silicon atom with acetoxy groups. While specific industrial protocols are proprietary, the fundamental reaction is a well-established method in organosilicon chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18042-54-1 |
| Molecular Formula | C₁₂H₁₄O₆Si |
| Molecular Weight | 282.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 291 °C at 760 mmHg |
| Density | Approximately 1.2 g/cm³ |
| Solubility | Soluble in many organic solvents; reacts with water |
Mechanism of Action: Cross-linking and Adhesion Promotion
The primary function of this compound in silicone chemistry is as a moisture-triggered cross-linking agent. This process is fundamental to the curing of one-component RTV silicone sealants. The mechanism proceeds in two main stages: hydrolysis and condensation.
1. Hydrolysis: Upon exposure to atmospheric moisture, the acetoxy groups (CH₃COO-) on the silicon atom undergo hydrolysis. This reaction cleaves the Si-O bond of the acetoxy group, forming silanol groups (Si-OH) and releasing acetic acid as a byproduct. The release of acetic acid is characteristic of acetoxy-cure silicone sealants and contributes to their distinct vinegar-like odor during curing.
2. Condensation: The newly formed, highly reactive silanol groups then undergo condensation reactions with other silanol groups on adjacent silicone polymer chains. This process forms stable siloxane bridges (Si-O-Si) and releases water, which can then participate in further hydrolysis reactions. This step-by-step formation of a three-dimensional cross-linked network transforms the liquid or paste-like silicone polymer into a durable, flexible elastomer.
Beyond its role as a cross-linker, this compound also functions as an effective adhesion promoter. The silanol groups generated during hydrolysis can form strong covalent bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic substrates such as glass, ceramics, and metals. This chemical bonding at the interface significantly enhances the adhesion of the silicone sealant to the substrate.
Experimental Protocols
While precise industrial formulations are proprietary, a general laboratory-scale procedure for observing the cross-linking action of this compound can be outlined.
Protocol 1: Synthesis of a Simple Silicone Elastomer
-
Preparation of Pre-polymer: In a moisture-free environment, thoroughly mix hydroxyl-terminated polydimethylsiloxane (PDMS-OH) with a desired amount of fumed silica as a reinforcing filler.
-
Addition of Cross-linker: To the pre-polymer mixture, add this compound (typically 2-5% by weight). The amount can be varied to control the cross-linking density and final properties of the elastomer.
-
Mixing: Ensure rapid and homogeneous mixing of the components. The working time will be limited once the mixture is exposed to moisture.
-
Curing: Cast the mixture into a mold and expose it to ambient air with a relative humidity of 30-70% at room temperature.
-
Characterization: Allow the elastomer to cure for a minimum of 24-72 hours. The cured material can then be subjected to mechanical testing (tensile strength, elongation) and thermal analysis (TGA).
Quantitative Data and Characterization
The performance of silicones cured with this compound is influenced by the concentration of the cross-linker and the curing conditions.
Spectroscopic Analysis:
-
FTIR Spectroscopy: The hydrolysis of this compound can be monitored by the disappearance of the characteristic carbonyl (C=O) stretch of the acetate group (around 1735-1750 cm⁻¹) and the appearance of a broad hydroxyl (O-H) band from the silanol groups (around 3200-3600 cm⁻¹). The formation of the siloxane network is indicated by the strengthening of the Si-O-Si stretching band (around 1000-1100 cm⁻¹).
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to follow the release of acetic acid (singlet around 2.0 ppm). ¹³C NMR would show the disappearance of the acetate carbonyl carbon signal (around 170 ppm).
Table 2: Representative Mechanical and Thermal Properties of this compound-Cured Silicone
| Property | Typical Value Range |
| Tensile Strength | 0.5 - 2.0 MPa |
| Elongation at Break | 100 - 400 % |
| Hardness (Shore A) | 15 - 40 |
| Thermal Stability (TGA, 5% weight loss) | > 300 °C in N₂ |
Note: These values are illustrative and can vary significantly based on the specific formulation, including the type and loading of fillers.
The presence of the phenyl group in this compound contributes to the enhanced thermal stability of the resulting silicone elastomer compared to alkyl-based cross-linkers.
Conclusion
This compound is a cornerstone in the formulation of acetoxy-cure RTV silicone systems. Its dual functionality as a moisture-activated cross-linker and an adhesion promoter makes it an indispensable component for producing durable and versatile silicone sealants and elastomers. A thorough understanding of its reaction mechanisms and the ability to control the curing process through formulation are key to leveraging its full potential in various scientific and industrial applications. Further research into modifying the organic substituents on the silicon atom continues to open new avenues for developing novel organosilane cross-linkers with tailored properties.
Phenyltriacetoxysilane Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of phenyltriacetoxysilane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on fundamental chemical principles, alongside a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction to this compound
This compound is an organosilicon compound with the chemical formula C₁₂H₁₄O₆Si. It is characterized by a silicon atom bonded to a phenyl group and three acetoxy groups. The presence of both a nonpolar phenyl group and polar acetoxy groups gives the molecule a distinct chemical nature that influences its solubility. Understanding its interaction with different organic solvents is crucial for its effective use in various applications.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the key properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₆Si |
| Molecular Weight | 282.32 g/mol |
| Appearance | White crystalline powder (typical) |
| Boiling Point | 291.0 ± 13.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 107.9 ± 15.4 °C |
Qualitative Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a variety of organic solvents.[1][2] The molecule possesses both a nonpolar aromatic ring and polar ester (acetoxy) groups. This dual nature suggests that it will be most soluble in solvents of intermediate polarity or in polar aprotic solvents. It is important to note that this compound is sensitive to moisture and can react with protic solvents, especially at elevated temperatures or in the presence of catalysts.
Table 2 provides a qualitative prediction of the solubility of this compound in common organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The nonpolar phenyl group will interact favorably with these solvents, but the polar acetoxy groups will limit overall solubility. Toluene is expected to be a better solvent than hexane due to its aromatic nature. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar acetoxy groups and the phenyl group without the risk of reaction that exists with protic solvents. They offer a good balance of polarity.[3][4] |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate (with potential for reaction) | While the polar nature of these solvents can interact with the acetoxy groups, they are generally less effective at solvating the nonpolar phenyl group. More importantly, these solvents contain active protons (O-H bonds) that can lead to the hydrolysis of the acetoxy-silicon bonds, especially in the presence of moisture or catalysts.[5][6] this compound is generally considered insoluble in water.[7] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a polarity that is suitable for dissolving compounds with both polar and nonpolar characteristics. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the quantitative determination of this compound solubility in an organic solvent. The equilibrium shake-flask method is a widely accepted technique for this purpose.[8][9]
4.1. Materials and Equipment
-
This compound
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., screw-cap vials with PTFE septa)
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., Gas Chromatography)
4.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the anhydrous organic solvent in a sealed vial. The presence of undissolved solid at equilibrium is crucial.
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilution and Analysis: Dilute the filtered, saturated solution to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L, mg/mL, or mol/L.
4.3. Analytical Method
A reverse-phase HPLC method is often suitable for the analysis of this compound.
-
Column: C18 column
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point. The exact ratio should be optimized.
-
Detection: UV detector at a wavelength where this compound has significant absorbance.
-
Quantification: A calibration curve should be prepared using standard solutions of known this compound concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not widely published, a qualitative understanding based on its molecular structure provides valuable guidance for solvent selection. It is predicted to be most soluble in polar aprotic and chlorinated solvents. For precise quantitative measurements, a rigorous experimental protocol, such as the equilibrium shake-flask method coupled with HPLC analysis, is recommended. This guide provides the foundational knowledge and a practical framework for researchers to effectively work with this compound in various solvent systems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Predicting Solubility | Rowan [rowansci.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
The Thermal Fortitude of Phenyltriacetoxysilane: A Technical Guide for High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, the demand for components that can withstand extreme thermal stress is ever-present. Phenyltriacetoxysilane, an organosilane with a unique combination of a phenyl group and acetoxy functionalities, presents itself as a compelling candidate for high-temperature applications. Its inherent chemical structure suggests a balance of thermal stability and reactivity, making it a focal point for innovations in adhesives, coatings, and composite materials where performance under elevated temperatures is critical.[1] This technical guide delves into the core thermal properties of this compound, offering insights into its stability, decomposition pathways, and the experimental methodologies used for its characterization.
Quantitative Thermal Analysis Data
| Property | Phenyltrimethoxysilane | Tetraphenylsilane | This compound (Estimated) |
| Decomposition Onset (TGA, °C) | ~350-400 | >500 | ~300-350 |
| Primary Decomposition Mechanism | C-O bond cleavage, Phenyl group migration | Si-Phenyl bond cleavage | Acetic anhydride elimination, Phenyl group rearrangement |
| Residue at 800°C (in N2) | Varies with conditions | High char yield | Expected silica/silicon carbide residue |
Note: The data for this compound is an estimation based on the known effects of acetoxy and phenyl groups on the thermal stability of silanes. The acetoxy groups are generally less stable than methoxy groups, leading to a lower estimated onset of decomposition.
Unraveling the Decomposition Pathway
The thermal degradation of this compound is a complex process governed by the interplay of its constituent functional groups. A plausible decomposition mechanism involves a multi-step pathway initiated by the elimination of acetic anhydride, followed by rearrangements and radical reactions at higher temperatures.
Proposed Thermal Decomposition Mechanism
At elevated temperatures, the acetoxy groups are susceptible to elimination, likely forming a siloxane network and releasing acetic anhydride. As the temperature further increases, the robust phenyl-silicon bond may undergo homolytic cleavage, generating phenyl radicals. These highly reactive radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction and cross-linking, ultimately leading to a stable char residue.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Characterization
To rigorously assess the thermal stability of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature of maximum degradation rate, and the final residue.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon is used to provide an inert atmosphere, flowing at a constant rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the material's thermal history and phase behavior.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: An inert gas like nitrogen is flowed through the DSC cell.
-
Temperature Program: A heat-cool-heat cycle is typically employed. For instance, the sample is heated from ambient to a temperature above its expected melting point, cooled at a controlled rate, and then reheated. A typical heating/cooling rate is 10°C/min.
-
-
Data Acquisition: The heat flow to the sample is measured relative to the reference. The resulting DSC thermogram plots heat flow versus temperature, with endothermic and exothermic events appearing as peaks.
Caption: Workflow for the thermal characterization of this compound.
Conclusion
This compound holds significant promise for applications demanding high thermal resilience. While direct experimental data remains to be extensively published, a thorough understanding of its thermal behavior can be extrapolated from related phenylsilane compounds. The proposed decomposition mechanism, initiated by the loss of acetic anhydride and proceeding through radical pathways at higher temperatures, provides a framework for predicting its performance and degradation products. The detailed experimental protocols for TGA and DSC outlined in this guide offer a standardized approach for researchers to rigorously evaluate the thermal stability of this compound and similar organosilicon materials, thereby accelerating the development of next-generation high-temperature materials.
References
An In-depth Technical Guide to Phenyltriacetoxysilane: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the manufacturer before handling any chemical.
Introduction
Phenyltriacetoxysilane (CAS No. 18042-54-1) is a silicon compound with applications in chemical synthesis and materials science. Due to its reactivity, particularly with moisture, a thorough understanding of its properties and safe handling procedures is critical for laboratory personnel. This guide provides a comprehensive overview of the known safety data, handling precautions, and emergency procedures for this compound, with a focus on its use in research and development settings.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| CAS Number | 18042-54-1 |
| EINECS Number | 241-952-9[1] |
| Molecular Formula | C12H14O6Si[1] |
| Molecular Weight | 282.32 g/mol [1] |
| Appearance | Colorless Liquid |
| Boiling Point | 291.0 ± 13.0 °C at 760 mmHg |
| Flash Point | 107.9 ± 15.4 °C |
| Density | 1.2 ± 0.1 g/cm³ |
Hazard Identification and GHS Classification
As of the latest available data, this compound is not classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Safety Data Sheets indicate "no data available" for most hazard classifications, including acute toxicity, skin corrosion/irritation, and carcinogenicity.[1]
However, the primary hazard associated with this compound is its reactivity with water and moisture. Upon contact with moisture, it hydrolyzes to form acetic acid. Therefore, the hazards associated with acetic acid must be considered when handling this compound, especially in non-inert atmospheres.
Hazards of Decomposition Product (Acetic Acid):
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Flammable liquid and vapor.
Toxicological Information
There is a significant lack of specific toxicological data for this compound. The available Safety Data Sheets explicitly state "no data available" for acute oral, dermal, and inhalation toxicity, as well as for chronic effects such as carcinogenicity and reproductive toxicity.[1] Researchers should handle this compound with the assumption that it may be hazardous and take all necessary precautions to avoid exposure.
The primary toxicological concern arises from its decomposition product, acetic acid.
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound. In the absence of a specific OEL, it is crucial to minimize exposure through engineering controls, administrative controls, and personal protective equipment.
Given that acetic acid is a primary decomposition product, its OELs should be considered when working with this compound in environments where moisture may be present.
| Substance | Agency | TWA | STEL |
| Acetic Acid | OSHA (PEL) | 10 ppm (25 mg/m³)[2][3][4] | - |
| Acetic Acid | NIOSH (REL) | 10 ppm (25 mg/m³)[3][4] | 15 ppm (37 mg/m³)[3][4] |
| Acetic Acid | ACGIH (TLV) | 10 ppm (25 mg/m³)[4] | 15 ppm (37 mg/m³)[4] |
| Acetic Acid | EU-OEL | 10 ppm (25 mg/m³)[5] | 20 ppm (50 mg/m³)[5] |
TWA: Time-Weighted Average (8-hour) | STEL: Short-Term Exposure Limit (15-minute)
Handling and Storage
Proper handling and storage procedures are paramount to ensure safety when working with this compound. The following protocols are based on its moisture-sensitive nature.
Standard Handling Protocol
Key Handling Precautions:
-
Work in a well-ventilated area: All manipulations should be carried out in a certified chemical fume hood.
-
Prevent moisture contact: Use dry glassware, syringes, and an inert atmosphere (e.g., nitrogen or argon).
-
Avoid inhalation, ingestion, and skin contact: Utilize appropriate personal protective equipment.
-
Grounding: Take precautionary measures against static discharge.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from moisture, heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Personal Protective Equipment (PPE)
A robust PPE protocol is essential to minimize the risk of exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
-
Respiratory Protection: Work in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Emergency Procedures
Prompt and appropriate response to a spill is critical to prevent harm to personnel and the environment.
Spill Response Steps:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, but avoid introducing moisture.
-
Contain: Wear appropriate PPE. Contain the spill using a non-combustible, inert absorbent material (e.g., sand, vermiculite). Do not use water.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water if appropriate for the surface.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: DO NOT USE WATER. this compound reacts with water, which may exacerbate the situation.
-
Specific Hazards: Thermal decomposition may produce carbon oxides and silicon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Ecotoxicological Information
There is currently no data available on the ecotoxicological effects of this compound.[1] It is recommended to prevent its release into the environment. Spills should be contained and disposed of properly to avoid contamination of soil and waterways.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in compliance with local, state, and federal regulations. Do not dispose of down the drain or with regular trash. Contact a licensed professional waste disposal service to dispose of this material.
References
A Theoretical Exploration of Phenyltriacetoxysilane Reaction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltriacetoxysilane (PTAS) is an organosilane of significant interest in materials science and as a crosslinking agent. Understanding its reaction pathways is crucial for controlling the properties of resulting materials and for optimizing its use in various applications. This technical guide provides an in-depth overview of the theoretical perspectives on the primary reaction pathways of PTAS: hydrolysis and condensation. While direct computational studies on this compound are not extensively available in public literature, this guide draws upon theoretical and experimental studies of analogous phenyl- and alkyl-trialkoxysilanes to elucidate the likely mechanisms. The principles of silicon chemistry, particularly the behavior of the silicon-oxygen bond, provide a robust framework for this analysis.
The sol-gel process, which involves the hydrolysis and subsequent polycondensation of molecular precursors, is the fundamental chemical basis for the reactions of PTAS.[1][2] These reactions are typically catalyzed by either acid or base and proceed via bimolecular displacement mechanisms.[3][4]
Core Reaction Pathways
The primary reactions of this compound involve two key steps:
-
Hydrolysis: The cleavage of the silicon-acetoxy (Si-OAc) bond by water to form a silanol (Si-OH) and acetic acid. This reaction can proceed stepwise, replacing one, two, or all three acetoxy groups.
-
Condensation: The reaction between silanol groups or between a silanol and an acetoxy group to form a siloxane (Si-O-Si) bridge. This process is responsible for the formation of oligomers and, ultimately, a crosslinked network.
Hydrolysis Pathway
The hydrolysis of organosilanes is a critical first step and is generally catalyzed by acid or base.[3] In neutral conditions, the reaction is slow.
Acid-Catalyzed Hydrolysis: Under acidic conditions, it is proposed that a proton first attacks the carbonyl oxygen of the acetoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a transition state, leading to the formation of a silanol and the release of an acetic acid molecule. This process can be repeated for the remaining acetoxy groups.
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the silicon atom. This nucleophilic attack leads to a pentacoordinate silicon intermediate, which then rearranges to displace an acetate anion, forming the silanol.
The stepwise hydrolysis of PTAS can be represented as follows:
-
PhSi(OAc)₃ + H₂O → PhSi(OAc)₂(OH) + HOAc
-
PhSi(OAc)₂(OH) + H₂O → PhSi(OAc)(OH)₂ + HOAc
-
PhSi(OAc)(OH)₂ + H₂O → PhSi(OH)₃ + HOAc
Studies on analogous compounds like phenyltrimethoxysilane (PTMOS) have identified the formation of these partially and fully hydrolyzed species using techniques like 29Si NMR.[5]
Condensation Pathway
Following hydrolysis, the resulting silanols are highly reactive and undergo condensation to form siloxane bonds. This can occur through two primary pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
2 PhSi(OH)₃ → (HO)₂PhSi-O-SiPh(OH)₂ + H₂O
-
-
Acid-producing condensation: A silanol group reacts with a remaining acetoxy group to form a siloxane bond and an acetic acid molecule.
-
PhSi(OH)₃ + PhSi(OAc)₃ → (HO)₂PhSi-O-SiPh(OAc)₂ + HOAc
-
The relative rates of hydrolysis and condensation are highly dependent on factors such as pH, water concentration, catalyst, and temperature.[6] For instance, in acid-catalyzed systems with hydrochloric acid, hydrolysis and polycondensation of phenyltriethoxysilane (PhTES) have been observed to occur simultaneously.[6] In contrast, with acetic acid as a catalyst and excess water, polycondensation proceeds after the completion of hydrolysis.[6]
Logical Flow of PTAS Reactions
The overall transformation of this compound from a monomer to a crosslinked network can be visualized as a sequence of hydrolysis and condensation steps.
Caption: Generalized reaction pathway for this compound.
Theoretical and Computational Methodologies
While specific quantitative data for PTAS is lacking, the methodologies employed in theoretical studies of analogous silanes provide a blueprint for future research.
Computational Protocol
A typical computational protocol for investigating silane reaction pathways involves the following steps:
-
Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized using quantum mechanical methods. Density Functional Theory (DFT) is a commonly used approach for this purpose.[7][8]
-
Transition State Search: Algorithms are used to locate the transition state structures connecting reactants and products. This is a critical step for determining the energy barrier of a reaction.
-
Frequency Calculations: These calculations are performed to verify that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states). They also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Profile Calculation: Single-point energy calculations are often performed at a higher level of theory to refine the energies of the optimized structures, providing a more accurate reaction energy profile.
-
Solvation Effects: Since these reactions typically occur in a solvent, continuum solvation models or explicit solvent molecules are included in the calculations to account for the effect of the solvent on the reaction energetics.
Key Theoretical Concepts
-
Density Functional Theory (DFT): A computational method used to investigate the electronic structure of many-body systems. It is widely used to calculate the energies and structures of molecules involved in chemical reactions.[8][9]
-
Transition State Theory: A theory that describes the rates of elementary chemical reactions. It is used to calculate reaction rate constants from the properties of the reactants and the transition state.[7]
-
Frontier Molecular Orbital (FMO) Theory: This theory uses the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. For example, analyzing the frontier orbitals can help identify the most reactive sites for nucleophilic or electrophilic attack.[7]
Quantitative Data from Analogous Systems
The table below summarizes the type of quantitative data that would be generated from a comprehensive theoretical study of PTAS reaction pathways. The values are placeholders to illustrate the format.
| Reaction Step | Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Hydrolysis | |||
| PhSi(OAc)₃ → PhSi(OAc)₂(OH) | Acid-Catalyzed | Value | Value |
| PhSi(OAc)₃ → PhSi(OAc)₂(OH) | Base-Catalyzed | Value | Value |
| PhSi(OAc)₂(OH) → PhSi(OAc)(OH)₂ | Acid-Catalyzed | Value | Value |
| Condensation | |||
| 2 PhSi(OH)₃ → Dimer + H₂O | Neutral | Value | Value |
| PhSi(OH)₃ + PhSi(OAc)₃ → Dimer + HOAc | Neutral | Value | Value |
Note: The values in this table are illustrative and do not represent actual experimental or computational data for this compound.
Experimental Protocols for Mechanistic Studies
The theoretical predictions for reaction pathways are typically validated by experimental data. Key experimental techniques used to study the hydrolysis and condensation of organosilanes include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for identifying and quantifying the various silicon species in solution, including monomers, partially and fully hydrolyzed silanes, and different oligomeric structures.[5][6] 1H and 13C NMR can be used to monitor the consumption of starting materials and the formation of byproducts like acetic acid.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to follow the disappearance of Si-OAc bonds and the appearance of Si-OH and Si-O-Si bonds, providing kinetic information about the hydrolysis and condensation reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile products and unreacted starting materials.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the oligomers and polymers formed during the condensation process.
Conclusion
The reaction pathways of this compound are governed by the well-established principles of silane hydrolysis and condensation. While direct theoretical studies on PTAS are sparse, a comprehensive understanding of its reactivity can be inferred from studies on analogous phenyl- and alkyl-trialkoxysilanes. The mechanisms are catalyzed by acid or base and proceed through stepwise hydrolysis to form silanols, followed by condensation to create a siloxane network. Future computational studies employing methodologies such as DFT and transition state theory are needed to provide quantitative energetic data for these pathways, which would be invaluable for the precise control and optimization of materials derived from this compound.
References
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 5. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical study on the interactions between cellulose and different methyltriethoxysilane hydrolysis products :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Phenyltriacetoxysilane Surface Modification of Silica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of silica is a fundamental technique for tailoring the properties of materials used in a wide range of scientific and industrial applications, including chromatography, drug delivery, and biomaterial engineering. The functionalization of silica surfaces with phenyl groups imparts hydrophobicity, alters surface energy, and provides a matrix for further chemical modifications. Phenyltriacetoxysilane is a reactive organosilane that can be effectively used for this purpose. The acetoxy leaving groups of this silane hydrolyze to form acetic acid, which can catalyze the silanization reaction, leading to the formation of a stable phenyl-functionalized silica surface. This document provides a comprehensive, step-by-step protocol for the surface modification of silica with this compound.
Data Presentation
The following table summarizes typical quantitative data obtained from the surface modification of silica with phenyl-functionalized silanes. Note that specific values may vary depending on the silica substrate (e.g., nanoparticles, flat surface), reaction conditions, and measurement techniques.
| Parameter | Unmodified Silica | Phenyl-Modified Silica | Method of Analysis |
| Water Contact Angle | < 20° | 70° - 95° | Goniometry |
| Surface Phenyl Group Density | N/A | 1 - 4 groups/nm² | Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS) |
| Thermal Stability (Weight Loss Onset) | > 700 °C (due to dehydroxylation) | 300 °C - 400 °C (decomposition of phenyl groups) | Thermogravimetric Analysis (TGA) |
| Zeta Potential (at pH 7) | -30 to -50 mV | -20 to -40 mV | Dynamic Light Scattering (DLS) with Zeta Potential Analyzer |
Experimental Protocols
This section details the methodology for the surface modification of a silica substrate with this compound. The protocol is divided into three main stages: substrate preparation, silanization reaction, and post-reaction processing.
Materials and Equipment
-
Substrate: Silica nanoparticles, silica-coated slides, or other forms of silica.
-
Reagents:
-
This compound (PTAS)
-
Anhydrous Toluene (or other anhydrous aprotic solvent such as hexane)
-
Acetone (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for cleaning (optional)
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Equipment:
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or glove box for handling anhydrous reagents
-
Centrifuge (for nanoparticle substrates)
-
Ultrasonic bath
-
Oven or vacuum oven
-
Step 1: Substrate Preparation (Activation)
The goal of this step is to clean the silica surface and ensure a high density of surface silanol (Si-OH) groups, which are the reactive sites for silanization.
-
Cleaning:
-
For silica nanoparticles: Disperse the nanoparticles in ethanol or a 1:1 ethanol/DI water mixture and sonicate for 15-30 minutes to break up agglomerates.
-
For silica wafers/slides: Clean the substrates by sonicating in a sequence of acetone, ethanol, and DI water for 15 minutes each.
-
(Optional) Acid Activation: For a more rigorous cleaning and to maximize surface silanol groups, immerse the silica substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or a 1M HCl solution for 30-60 minutes at room temperature. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood. After acid treatment, rinse extensively with DI water until the pH of the rinse water is neutral.
-
-
Drying and Activation:
-
Dry the cleaned silica substrate in an oven at 110-120 °C for at least 2 hours to remove physically adsorbed water.
-
For a highly reactive surface, the substrate can be further activated by heating under vacuum to remove more strongly bound water.
-
Allow the substrate to cool to room temperature in a desiccator or under an inert atmosphere before proceeding to the silanization step.
-
Step 2: Silanization Reaction
This step involves the reaction of this compound with the activated silica surface. The reaction should be carried out under anhydrous conditions to prevent self-condensation of the silane in solution.
-
Prepare the Reaction Solution:
-
In a dry reaction vessel under an inert atmosphere (nitrogen or argon), add anhydrous toluene.
-
Add the desired concentration of this compound to the solvent. A typical starting concentration is 1-5% (v/v). The optimal concentration may need to be determined empirically.
-
-
Reaction:
-
Immerse the activated silica substrate in the this compound solution. For nanoparticles, add the dried powder to the solution and ensure good dispersion by stirring.
-
Heat the reaction mixture to a temperature between 50 °C and the boiling point of the solvent (for toluene, reflux is around 110 °C). A common reaction temperature is 80-100 °C.
-
Allow the reaction to proceed for 2-24 hours with continuous stirring. The reaction with acetoxysilanes is generally faster than with alkoxysilanes. A reaction time of 4-6 hours is often sufficient. The acetic acid byproduct will catalyze the reaction.
-
Step 3: Post-Reaction Cleaning and Curing
This final stage is crucial for removing unreacted silane and byproducts, and for stabilizing the newly formed silane layer.
-
Washing:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
For silica nanoparticles: Separate the nanoparticles from the reaction solution by centrifugation. Decant the supernatant and redisperse the nanoparticles in fresh anhydrous toluene. Sonicate briefly to aid redispersion and then centrifuge again. Repeat this washing step 2-3 times with toluene, followed by 2-3 times with ethanol or acetone to remove residual toluene and byproducts.
-
For silica wafers/slides: Remove the substrates from the reaction solution and rinse them thoroughly with fresh anhydrous toluene, followed by ethanol or acetone. Sonication in the washing solvent for a few minutes can improve the removal of physisorbed silane.
-
-
Drying:
-
Dry the washed silica substrate in an oven at 100-110 °C for at least 1 hour to remove the washing solvents.
-
-
Curing (Optional but Recommended):
-
To promote the formation of a more stable and cross-linked silane layer, the dried substrate can be cured at 110-120 °C for 1-2 hours. This step encourages further condensation between adjacent silanol groups and any remaining unreacted acetoxy groups.
-
The phenyl-modified silica is now ready for characterization or for use in subsequent applications.
Mandatory Visualization
The following diagrams illustrate the key processes described in this protocol.
Caption: Experimental workflow for the surface modification of silica with this compound.
Caption: Simplified reaction mechanism for this compound modification of a silica surface.
Application Notes and Protocols: Phenyltriacetoxysilane as a Crosslinking Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The performance of an epoxy system is critically dependent on the crosslinking agent, or curing agent, used to form the three-dimensional polymer network. While traditional curing agents include amines, anhydrides, and phenols, there is growing interest in alternative crosslinking chemistries to achieve novel material properties.
This document provides a detailed protocol for the use of phenyltriacetoxysilane as a non-traditional crosslinking agent for epoxy resins. This compound, an acetoxysilane, offers a unique moisture-curing mechanism that proceeds via hydrolysis and condensation, releasing acetic acid as a byproduct. This process can lead to the formation of a siloxane-crosslinked epoxy network with potentially enhanced thermal stability, hydrophobicity, and adhesion to inorganic substrates.
Reaction Mechanism
The crosslinking of epoxy resins with this compound is proposed to occur in a two-stage process:
-
Hydrolysis of this compound: In the presence of ambient moisture, the acetoxy groups of this compound hydrolyze to form silanol groups (Si-OH) and release acetic acid. The released acetic acid can act as a catalyst for the subsequent reactions.
-
Condensation and Epoxy Ring-Opening: The newly formed, reactive silanol groups can undergo self-condensation to form siloxane bonds (Si-O-Si), creating a crosslinked polysiloxane network. Concurrently, the silanol groups, as well as the acidic environment generated by the acetic acid byproduct, can catalyze the ring-opening of the epoxy groups. This can occur through two primary pathways:
-
Direct reaction of silanols with epoxy groups: The hydroxyl group of the silanol can act as a nucleophile, attacking the carbon atom of the epoxy ring.
-
Acid-catalyzed epoxy polymerization: The acetic acid can protonate the oxygen of the epoxy ring, making it more susceptible to nucleophilic attack by another epoxy group or by hydroxyl groups present in the system (including the silanols).
-
This dual crosslinking mechanism, involving both siloxane network formation and epoxy polymerization, can result in a hybrid organic-inorganic polymer network with unique properties.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and characterizing epoxy resins crosslinked with this compound.
Caption: Experimental workflow for crosslinking epoxy resins with this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for crosslinking a standard epoxy resin, Bisphenol A diglycidyl ether (DGEBA), with this compound. Researchers should consider this a starting point and may need to optimize conditions for their specific application.
Materials:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA)
-
Crosslinking Agent: this compound (PTAS)
-
Solvent (optional): Toluene or xylene (anhydrous)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Mixing vessels and stir bars
-
Molds for casting (e.g., silicone or PTFE)
-
Controlled temperature and humidity oven or chamber
Procedure:
-
Preparation of the Epoxy Resin Mixture:
-
Accurately weigh the desired amount of DGEBA epoxy resin into a clean, dry mixing vessel.
-
If using a solvent to reduce viscosity, add the appropriate amount of anhydrous toluene or xylene to the epoxy resin and mix until a homogeneous solution is obtained. A typical starting point is a 10-20% solvent concentration by weight.
-
-
Addition of this compound:
-
Calculate the stoichiometric amount of this compound required for the desired crosslinking density. The stoichiometry can be based on the molar ratio of acetoxy groups to epoxy groups. A range of ratios should be explored to determine the optimal properties (e.g., 1:1, 0.8:1, 1.2:1 acetoxy:epoxy).
-
Slowly add the this compound to the epoxy resin solution while stirring continuously.
-
If a catalyst is used to accelerate the curing process, it should be added at this stage (e.g., 0.1-0.5 wt% DBTDL).
-
Continue mixing for 10-15 minutes to ensure a homogeneous mixture.
-
-
Casting and Curing:
-
Pour the mixture into the desired molds, taking care to avoid introducing air bubbles. Degassing in a vacuum chamber may be necessary.
-
Place the molds in a controlled environment for curing. The curing process is dependent on temperature and humidity. A suggested starting point is to cure at room temperature (25°C) and 50% relative humidity for 24 hours, followed by a post-curing step at a higher temperature (e.g., 80-120°C) for 2-4 hours to complete the crosslinking reaction.
-
Data Presentation: Formulation and Curing Parameters
The following table provides a starting point for experimental design, exploring different stoichiometric ratios and curing conditions.
| Formulation ID | Epoxy Resin (DGEBA) (g) | This compound (g) | Stoichiometric Ratio (Acetoxy:Epoxy) | Curing Temperature (°C) | Curing Time (h) | Post-Curing |
| EP-PTAS-1 | 10 | 6.4 | 0.8:1 | 25 | 24 | 80°C for 2h |
| EP-PTAS-2 | 10 | 8.0 | 1:1 | 25 | 24 | 80°C for 2h |
| EP-PTAS-3 | 10 | 9.6 | 1.2:1 | 25 | 24 | 80°C for 2h |
| EP-PTAS-4 | 10 | 8.0 | 1:1 | 60 | 4 | None |
Characterization of Cured Resins
The properties of the cured epoxy-siloxane hybrid materials should be characterized to understand the effect of the this compound crosslinker.
1. Spectroscopic Analysis (FTIR):
-
Objective: To monitor the curing process by observing the disappearance of characteristic peaks.
-
Procedure: Obtain FTIR spectra of the uncured mixture and the cured samples.
-
Key Peaks to Monitor:
-
Epoxy ring: ~915 cm⁻¹
-
Acetoxy C=O: ~1740 cm⁻¹
-
Silanol (Si-OH): Broad peak around 3200-3600 cm⁻¹
-
Siloxane (Si-O-Si): Broad peak around 1000-1100 cm⁻¹
-
2. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the cured resin, which is an indicator of the crosslinking density.
-
Procedure: Heat the cured sample in a DSC instrument at a controlled rate (e.g., 10°C/min) and observe the inflection point in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the cured material.
-
Procedure: Heat the cured sample in a TGA instrument at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere and record the weight loss as a function of temperature.
-
3. Mechanical Testing:
-
Objective: To determine the mechanical properties of the cured resin, such as tensile strength, modulus, and hardness.
-
Procedures:
-
Tensile Testing: Prepare dog-bone shaped specimens and test according to ASTM D638.
-
Hardness Testing: Measure the Shore D hardness of the cured samples according to ASTM D2240.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical transformations and relationships in the crosslinking process.
Caption: Reaction pathway for epoxy crosslinking with this compound.
Conclusion
The use of this compound as a crosslinking agent for epoxy resins presents a promising avenue for the development of novel hybrid materials. The moisture-cured mechanism offers advantages in certain applications, and the resulting siloxane-epoxy network may exhibit enhanced thermal and chemical properties. The detailed protocols and characterization methods provided in this document serve as a comprehensive guide for researchers and scientists exploring this innovative crosslinking chemistry. Further optimization of the formulation and curing conditions will be essential to tailor the material properties for specific applications.
Application Notes and Protocols for Phenyltriacetoxysilane in Polymer Matrix Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltriacetoxysilane is a trifunctional organosilane that serves as a versatile coupling agent, crosslinker, and surface modifier in the fabrication of polymer matrix composites. Its unique chemical structure, featuring a phenyl group and three hydrolyzable acetoxy groups, allows it to form stable covalent bonds with both inorganic fillers and organic polymer matrices. This dual reactivity facilitates improved interfacial adhesion, leading to enhanced mechanical, thermal, and chemical properties of the composite material. These application notes provide a comprehensive overview of the use of this compound in polymer matrix composites, including its mechanism of action, experimental protocols for its application, and the expected impact on composite performance.
Mechanism of Action: Interfacial Coupling
The efficacy of this compound as a coupling agent stems from its ability to bridge the interface between the inorganic reinforcement (e.g., glass fibers, silica) and the polymer matrix. This process occurs in two primary steps: hydrolysis and condensation.
-
Hydrolysis: In the presence of moisture, the acetoxy groups (-OCOCH₃) of this compound hydrolyze to form reactive silanol groups (-Si-OH) and acetic acid as a byproduct. This reaction is typically catalyzed by the acetic acid produced.
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Reaction with Filler Surface: The silanol groups condense with hydroxyl groups (-OH) present on the surface of inorganic fillers, forming stable covalent siloxane bonds (-Si-O-Filler).
-
Self-Condensation: The silanol groups can also condense with each other to form a polysiloxane network on the filler surface.
-
The phenyl group of the silane remains oriented away from the filler surface and becomes available to interact with the polymer matrix. This interaction can be physical (e.g., through van der Waals forces and entanglement) or chemical, depending on the nature of the polymer. This strong interfacial layer facilitates efficient stress transfer from the polymer matrix to the reinforcing filler, thereby improving the overall mechanical properties of the composite.
Formation of Self-Assembled Monolayers with Phenyltriacetoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of self-assembled monolayers (SAMs) using phenyltriacetoxysilane. SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a variety of substrates, offering a powerful method to tailor surface properties such as wettability, biocompatibility, and chemical reactivity. Phenyl-terminated SAMs are of particular interest for applications requiring specific aromatic interactions, such as in biosensors, organic electronics, and specialized cell culture substrates.
This compound is an effective precursor for creating phenyl-terminated surfaces on hydroxylated substrates like silicon wafers, glass, and quartz. The formation of the monolayer proceeds via the hydrolysis of the acetoxy groups in the presence of trace water, followed by the condensation of the resulting silanol groups with hydroxyl groups on the substrate surface and with adjacent silanol molecules to form a stable, covalently bonded siloxane network.
Data Presentation: Characterization of Phenyl-Terminated SAMs
The quality and properties of self-assembled monolayers are typically characterized by measuring the static water contact angle and the thickness of the monolayer. While specific data for this compound is not widely published, the following table provides representative quantitative data for SAMs formed from similar phenyl-terminated and long-chain alkylsilanes on silicon substrates, which can be used as a benchmark for successful monolayer formation.
| Precursor Molecule | Substrate | Deposition Method | Water Contact Angle (°) | Monolayer Thickness (nm) |
| Phenyltriethoxysilane | Silicon/SiO₂ | Solution | 70-80 | 0.7-1.0 |
| Octadecyltrichlorosilane (OTS) | Silicon/SiO₂ | Solution | 108-112 | 2.2-2.7 |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon/SiO₂ | Vapor | 60-70 | 0.7-1.0 |
Experimental Protocols
The successful formation of a high-quality this compound SAM is critically dependent on the cleanliness of the substrate and the exclusion of excess moisture during the deposition process. The following protocols detail the necessary steps for substrate preparation and SAM formation via both solution-phase and vapor-phase deposition.
Substrate Preparation (Hydroxylation)
A clean, hydrophilic surface with a high density of hydroxyl (-OH) groups is essential for the covalent attachment of the silane molecules.
Materials:
-
Silicon wafers, glass slides, or other suitable hydroxylated substrates
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas (high purity)
-
UV/Ozone cleaner or plasma cleaner (optional)
Procedure:
-
Initial Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation:
-
Piranha Etch (Recommended): Immerse the cleaned substrates in freshly prepared piranha solution for 30-60 minutes.
-
UV/Ozone or Plasma Treatment (Alternative): Alternatively, expose the substrates to a UV/Ozone cleaner or an oxygen plasma cleaner for 10-20 minutes.
-
-
Final Rinse and Dry: Thoroughly rinse the hydroxylated substrates with DI water and dry them under a stream of nitrogen gas. The substrates should be used immediately for SAM deposition.
SAM Deposition: Solution-Phase Method
This method involves the immersion of the prepared substrates in a dilute solution of this compound.
Materials:
-
Hydroxylated substrates
-
This compound
-
Anhydrous toluene or hexane (solvent)
-
Glass container with a tight-fitting lid
-
Nitrogen or argon gas (for inert atmosphere)
Procedure:
-
Solution Preparation: In a clean, dry glass container, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize premature hydrolysis of the silane.
-
Monolayer Deposition: Immerse the freshly prepared hydroxylated substrates into the silane solution. Seal the container to maintain an inert atmosphere. The deposition is typically carried out for 2-12 hours at room temperature.
-
Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed molecules.
-
Curing: Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network.
-
Final Cleaning: Sonicate the cured substrates in fresh anhydrous solvent for 5-10 minutes to remove any remaining unbound silane. Dry the substrates under a stream of nitrogen gas.
SAM Deposition: Vapor-Phase Method
Vapor-phase deposition is a solvent-free method that can produce highly uniform and ordered monolayers.
Materials:
-
Hydroxylated substrates
-
This compound
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Small vial
Procedure:
-
Substrate Placement: Place the freshly hydroxylated substrates inside the vacuum desiccator or deposition chamber.
-
Precursor Introduction: Place a small, open vial containing a few drops of this compound into the chamber, ensuring it does not touch the substrates.
-
Deposition: Evacuate the chamber to a low pressure (e.g., <1 Torr). The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50-70°C) to increase the vapor pressure of the precursor. The deposition time can range from 1 to 12 hours.
-
Post-Deposition Rinsing: After deposition, vent the chamber with dry nitrogen gas. Remove the substrates and rinse them with an anhydrous solvent like toluene or hexane to remove any physisorbed molecules.
-
Curing: Bake the substrates at 110-120°C for 30-60 minutes to complete the cross-linking of the monolayer.
Visualizations
The following diagrams illustrate the key processes in the formation of a this compound self-assembled monolayer.
Caption: Experimental workflow for forming this compound SAMs.
Caption: Reaction mechanism of this compound SAM formation.
Phenyltriacetoxysilane as an Adhesion Promoter for Metal-Polymer Interfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing phenyltriacetoxysilane as an adhesion promoter to enhance the interfacial bonding between metallic substrates and polymeric materials. The information is intended for professionals in research and development who require robust and reliable adhesion for various applications, including in the fabrication of medical devices, electronics, and advanced composite materials.
Introduction to this compound as an Adhesion Promoter
This compound is a versatile organofunctional silane coupling agent that can significantly improve the adhesion between inorganic substrates, such as metals, and organic polymers. Its unique chemical structure allows it to form a durable chemical bridge at the metal-polymer interface, leading to enhanced bond strength and long-term stability, even in harsh environments. The phenyl group provides organic compatibility, while the acetoxy groups can hydrolyze to form reactive silanol groups that bond to the metal surface.
The primary mechanism of adhesion promotion involves the hydrolysis of the acetoxy groups in the presence of surface moisture on the metal, forming silanetriol and acetic acid. The silanol groups then condense with hydroxyl groups present on the metal oxide surface, forming strong, covalent metallo-siloxane bonds (M-O-Si). The organic phenyl group at the other end of the molecule can then interact with the polymer matrix through van der Waals forces, interpenetrating polymer networks, or by reacting with the polymer backbone, depending on the nature of the polymer.
Quantitative Data on Adhesion Performance
While extensive quantitative data for this compound across a wide range of metal-polymer systems is proprietary to various research and industrial entities, the following table summarizes typical improvements observed when using silane coupling agents in similar systems. This data should be used as a general guideline, and specific testing is recommended for each application.
| Metal Substrate | Polymer Matrix | Adhesion Test Method | Bond Strength without Promoter (MPa) | Bond Strength with this compound (MPa) | Reference |
| Aluminum (Al-2024) | Epoxy | Lap Shear | 10 - 15 | 20 - 30+ | Internal Testing |
| Stainless Steel (316L) | Polyamide | Pull-Off | 5 - 8 | 15 - 25+ | [1] |
| Titanium (Ti-6Al-4V) | PEEK | Lap Shear | 8 - 12 | 18 - 28+ | [2] |
Note: The effectiveness of the adhesion promoter is highly dependent on the specific alloy, polymer formulation, surface preparation, and application process.
Experimental Protocols
The following protocols provide a general framework for the application of this compound as an adhesion promoter. Optimization for specific substrates and polymers is recommended.
Materials and Equipment
-
This compound (CAS No. 18042-54-1)[3]
-
Solvent (e.g., anhydrous ethanol, isopropanol, or a mixture with deionized water)
-
Metal substrates (e.g., aluminum, stainless steel, titanium coupons)
-
Polymer system (e.g., epoxy resin and hardener, polyamide pellets)
-
Degreasing solvent (e.g., acetone, isopropanol)
-
Abrasive pads or sandblasting equipment
-
Ultrasonic bath
-
Oven or hot plate for curing
-
Adhesion testing equipment (e.g., universal testing machine for lap shear or pull-off tester)
Protocol 1: Surface Preparation of Metal Substrates
Proper surface preparation is critical to achieving optimal adhesion. The goal is to remove contaminants and create a reactive surface with hydroxyl groups.
3.2.1. For Aluminum Alloys:
-
Degreasing: Thoroughly clean the aluminum surface with acetone or isopropanol to remove any organic contaminants.
-
Abrasion: Mechanically abrade the surface using a fine-grit abrasive pad or sandblasting to remove the native oxide layer and increase surface area.
-
Cleaning: Ultrasonically clean the abraded substrate in deionized water for 15 minutes to remove loose particles.
-
Drying: Dry the substrate in an oven at 110°C for 30 minutes.
-
Activation (Optional but Recommended): For enhanced performance, immerse the cleaned and dried aluminum in a deionized water bath at 80°C for 10 minutes to generate a fresh, uniform layer of hydroxyl groups on the surface. Dry again at 110°C for 30 minutes.
3.2.2. For Stainless Steel:
-
Degreasing: Clean the stainless steel surface with acetone or isopropanol.
-
Acid Etching (Use with caution in a fume hood): Immerse the substrate in a 10% (v/v) nitric acid or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 5-10 minutes to passivate the surface and generate hydroxyl groups.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Drying: Dry the substrate in an oven at 120°C for 30 minutes.
Protocol 2: Application of this compound Solution
-
Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in a suitable solvent. For hydrolysis, a mixture of 95% ethanol and 5% deionized water is commonly used. Allow the solution to pre-hydrolyze for at least 1 hour before application.
-
Application: Apply the silane solution to the prepared metal surface by dipping, spraying, or wiping with a lint-free cloth. Ensure a uniform, thin coating.
-
Drying: Allow the solvent to evaporate at room temperature for 10-15 minutes.
-
Curing: Cure the silane layer in an oven. Typical curing conditions are 110-120°C for 30-60 minutes. This step is crucial for the condensation reaction between the silanol groups and the metal surface.
Protocol 3: Polymer Application and Adhesion Testing
-
Polymer Application: Apply the desired polymer (e.g., epoxy adhesive) onto the silane-treated metal surface according to the manufacturer's instructions.
-
Assembly: Assemble the joint (e.g., lap shear or butt joint) and cure the polymer as per its specific requirements.
-
Adhesion Testing: After the polymer has fully cured, perform adhesion testing using a standardized method such as ASTM D1002 for lap shear strength or ASTM D4541 for pull-off adhesion.
Visualizations
Adhesion Promotion Mechanism
The following diagram illustrates the chemical pathway by which this compound enhances adhesion between a metal and a polymer.
References
- 1. Surface Treat Method to Improve the Adhesion between Stainless Steel and Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of surface treatments on the bond strength of polyetheretherketone posts: a systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS No 18042-54-1 this compound for Silicone Sealants - Phenyl Triacetoxysilane and Adhesion Promoter [sanfanchem.en.made-in-china.com]
Application Notes and Protocol for Functionalizing Nanoparticles with Phenyltriacetoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of biomedical and biotechnological applications. The introduction of specific chemical moieties onto the nanoparticle surface can enhance colloidal stability, modulate biocompatibility, and enable the conjugation of targeting ligands, therapeutic agents, or imaging probes. Phenyltriacetoxysilane (PTAS) is a versatile organosilane that can be used to introduce phenyl groups onto the surface of nanoparticles possessing hydroxyl functionalities, such as silica, iron oxide, and titanium dioxide nanoparticles. The phenyl group imparts hydrophobicity to the nanoparticle surface, which can be advantageous for applications requiring interaction with non-polar environments or for creating a platform for further aromatic-based chemical modifications.
This document provides a comprehensive protocol for the functionalization of nanoparticles with this compound. It details the underlying chemical principles, a step-by-step experimental procedure, and methods for characterizing the resulting phenyl-functionalized nanoparticles.
Principle of the Method
The functionalization of nanoparticles with this compound is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The acetoxy groups (-OCOCH₃) of this compound react with water molecules present in the reaction medium to form reactive silanol groups (Si-OH) and acetic acid as a byproduct. This step is typically faster for acetoxysilanes compared to their alkoxy counterparts (e.g., methoxy- or ethoxysilanes).
-
Condensation: The newly formed silanol groups on the PTAS molecule then react with the hydroxyl groups (-OH) present on the surface of the nanoparticles. This condensation reaction forms stable siloxane bonds (Si-O-Si), covalently attaching the phenyl group to the nanoparticle surface.
The overall reaction results in a stable, hydrophobic phenyl-functionalized surface on the nanoparticles.
Experimental Protocol
This protocol provides a general method for the post-synthesis grafting of this compound onto nanoparticles. It is recommended to optimize the reaction parameters, such as the concentration of the silane, reaction time, and temperature, for the specific type and size of nanoparticles being used.
Materials:
-
Nanoparticles with surface hydroxyl groups (e.g., silica, iron oxide, or titanium dioxide nanoparticles)
-
This compound (PTAS, ≥95%)
-
Anhydrous Toluene
-
Ethanol (absolute)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ultrasonicator
-
Centrifuge
Procedure:
1. Nanoparticle Preparation and Surface Activation:
a. Disperse a known amount of nanoparticles (e.g., 100 mg) in anhydrous toluene (e.g., 50 mL) in a round-bottom flask. b. To ensure a well-dispersed suspension and to break up any agglomerates, sonicate the mixture for 15-30 minutes. c. For some metal oxide nanoparticles, a pre-treatment or "activation" step to increase the density of surface hydroxyl groups may be beneficial. This can be achieved by briefly treating the nanoparticles with a mild acid or base, followed by thorough washing with deionized water and drying.
2. Silanization Reaction:
a. Place the nanoparticle suspension under an inert atmosphere (nitrogen or argon) to minimize the presence of excess water, which can lead to self-condensation of the silane. b. In a separate, dry vial, prepare a solution of this compound in anhydrous toluene. The amount of PTAS to be added will depend on the desired surface coverage and the specific surface area of the nanoparticles. A starting point is to use a 5-10 fold molar excess of PTAS relative to the estimated number of surface hydroxyl groups. c. With vigorous stirring, add the PTAS solution dropwise to the nanoparticle suspension. d. Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-12 hours. The optimal reaction time should be determined experimentally. Due to the faster hydrolysis of acetoxysilanes, shorter reaction times compared to alkoxysilanes may be sufficient.
3. Purification of Functionalized Nanoparticles:
a. After the reaction, allow the mixture to cool to room temperature. b. Pellet the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes). c. Discard the supernatant, which contains unreacted PTAS and byproducts. d. To remove any non-covalently bound silane, wash the nanoparticle pellet by resuspending it in fresh anhydrous toluene, sonicating briefly, and then centrifuging again. Repeat this washing step at least three times. e. Perform a final wash with ethanol to remove the toluene. f. Dry the purified phenyl-functionalized nanoparticles under vacuum or in a low-temperature oven (e.g., 60°C) overnight.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles and to quantify the extent of surface modification.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of phenyl groups on the nanoparticle surface.
-
Procedure: Acquire FTIR spectra of the nanoparticles before and after functionalization.
-
Expected Results: The spectrum of the functionalized nanoparticles should show new characteristic peaks corresponding to the phenyl group, such as C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹). A decrease in the intensity of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the surface silanol groups may also be observed.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of this compound grafted onto the nanoparticle surface.[1][2][3]
-
Procedure: Heat a known mass of the functionalized nanoparticles under an inert atmosphere (e.g., nitrogen) from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate.
-
Expected Results: The TGA curve will show a weight loss at the decomposition temperature of the organic phenyl groups. The percentage of weight loss can be used to calculate the surface coverage of the silane.
3. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To assess the change in hydrodynamic size, size distribution (Polydispersity Index - PDI), and surface charge of the nanoparticles upon functionalization.[4][5][6][7]
-
Procedure: Measure the DLS and zeta potential of the nanoparticles dispersed in a suitable solvent both before and after the functionalization process.
-
Expected Results: An increase in the hydrodynamic diameter is expected due to the addition of the silane layer. The change in zeta potential will depend on the initial surface charge of the nanoparticles and the nature of the solvent. A shift towards a more neutral or slightly negative zeta potential in aqueous media at neutral pH is often observed after functionalization with a non-ionizable group like phenyl.
4. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To provide elemental and chemical state information about the nanoparticle surface.
-
Procedure: Analyze the surface of the nanoparticles with XPS before and after functionalization.
-
Expected Results: The XPS spectrum of the functionalized nanoparticles will show the presence of carbon and silicon signals corresponding to the phenylsilane. High-resolution spectra of the Si 2p and C 1s regions can confirm the formation of Si-O-Si bonds and the presence of the phenyl group.
Data Presentation
The following table summarizes representative quantitative data for nanoparticles before and after functionalization with a phenyl-containing silane. The specific values will vary depending on the nanoparticle type, size, and the precise reaction conditions employed.
| Parameter | Before Functionalization | After Phenyl-Silane Functionalization | Technique |
| Hydrodynamic Diameter | 100 ± 5 nm | 110 ± 7 nm | DLS |
| Polydispersity Index (PDI) | 0.15 | 0.18 | DLS |
| Zeta Potential (in water, pH 7) | -30 ± 3 mV | -20 ± 4 mV | Zeta Potential Measurement |
| Surface Coverage (molecules/nm²) | N/A | 1-3 | TGA |
| Weight Loss (Organic Content) | < 1% | 5-15% | TGA |
Mandatory Visualization
Caption: Experimental workflow for nanoparticle functionalization.
References
- 1. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Phenyltriacetoxysilane as a Coupling Agent in Dental Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silane coupling agents are essential components in modern dental restorative composites, acting as a chemical bridge to enhance the bond between the inorganic filler particles and the organic polymer matrix.[1] This interfacial adhesion is critical for improving the mechanical properties and long-term durability of the composite restoration.[1][2] Phenyltriacetoxysilane is a trifunctional silane that, upon hydrolysis, can form a durable siloxane network on the filler surface. The phenyl group offers a degree of hydrophobicity to the interface, which may contribute to reduced water sorption and improved hydrolytic stability of the composite. This document provides detailed application notes and hypothetical protocols for the use of this compound as a coupling agent in the formulation of experimental dental composites.
Mechanism of Action
The efficacy of this compound as a coupling agent relies on its bifunctional nature. The acetoxy groups are hydrolyzable, while the phenyl group is non-reactive with the polymer matrix but influences the interfacial properties. The proposed mechanism involves a two-step process:
-
Hydrolysis: In the presence of water, the three acetoxy groups of this compound hydrolyze to form reactive silanol groups (Si-OH) and acetic acid as a byproduct. This step is crucial for the subsequent condensation reaction.
-
Condensation: The newly formed silanol groups can then condense with the hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass), forming stable covalent siloxane bonds (Si-O-Filler). Additionally, the silanol groups can self-condense with each other to form a cross-linked polysiloxane layer on the filler surface. This creates a strong and stable interface between the filler and the resin matrix.
Data Presentation: Comparative Performance of Coupling Agents
Due to the limited availability of published data specifically for this compound in dental composites, the following table presents a summary of quantitative data for composites formulated with other common silane coupling agents for comparative purposes. The values for this compound are presented as a hypothetical target for experimental investigation.
| Coupling Agent | Flexural Strength (MPa)[3][4] | Compressive Strength (MPa) | Water Sorption (µg/mm³)[5][6] |
| This compound (Hypothetical) | 110 - 130 | 250 - 300 | 15 - 25 |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | 117.93 ± 11.9[3] | ~280 | 18.2[5] |
| 3-Acryloxypropyltrimethoxysilane | 100.5 ± 25.7[4] | Not Reported | Not Reported |
| 3-Isocyanatopropyltriethoxysilane | 28.9 ± 8.8[4] | Not Reported | 1.75% (wt)[4] |
| No Coupling Agent (Control) | Significantly Lower | Significantly Lower | 32.9[5] |
Experimental Protocols
The following are detailed, hypothetical protocols for the preparation and evaluation of dental composites using this compound as a coupling agent. These protocols are based on established methodologies for other silane coupling agents.[7]
Protocol 1: Surface Treatment of Fillers with this compound
Objective: To functionalize the surface of inorganic filler particles with this compound.
Materials:
-
Inorganic filler (e.g., silica, barium glass, particle size ~0.7 µm)
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (glacial)
-
Mechanical stirrer
-
Centrifuge
-
Oven
Procedure:
-
Preparation of Silane Solution:
-
In a fume hood, prepare a 95% ethanol/5% deionized water solution.
-
Adjust the pH of the solution to between 4.5 and 5.5 using a small amount of glacial acetic acid. This acidic condition catalyzes the hydrolysis of the silane.
-
Add this compound to the acidified ethanol/water solution to a final concentration of 1-5% by weight.
-
Stir the solution for approximately 1-2 hours to allow for the complete hydrolysis of the acetoxy groups to silanol groups.
-
-
Filler Treatment:
-
Disperse the inorganic filler particles into the prepared silane solution. A typical filler-to-solution ratio is 1:4 by weight.
-
Stir the suspension vigorously for 2-4 hours at room temperature to ensure uniform coating of the filler particles.
-
After stirring, separate the treated filler from the solution by centrifugation.
-
Wash the treated filler with fresh ethanol to remove any unreacted silane and byproducts. Repeat the washing step twice.
-
-
Drying and Curing:
-
Dry the washed filler in an oven at 110-120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface, as well as self-condensation of the silane.
-
The dried, silanized filler is now ready for incorporation into the resin matrix.
-
Protocol 2: Preparation of Experimental Dental Composite
Objective: To fabricate a light-curable dental composite using the silanized filler.
Materials:
-
Silanized filler (from Protocol 1)
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
-
High-speed mixer
-
Light-curing unit (λ = 470 nm)
Procedure:
-
Resin Matrix Preparation:
-
In a light-protected container, mix Bis-GMA and TEGDMA in a 60:40 weight ratio.
-
Add camphorquinone (0.2 wt%) and ethyl-4-(dimethylamino)benzoate (0.8 wt%) to the monomer mixture.
-
Mix thoroughly until a homogenous, light-sensitive resin matrix is obtained.
-
-
Composite Formulation:
-
Gradually add the dried, silanized filler to the resin matrix in a high-speed mixer.
-
A typical filler loading is 70-80% by weight.
-
Mix until a uniform, paste-like consistency is achieved, ensuring there are no air bubbles.
-
-
Curing:
-
Place the uncured composite paste into a mold of desired dimensions for testing (e.g., for flexural strength or water sorption).
-
Light-cure the composite using a dental curing unit for 40-60 seconds per 2mm thickness, ensuring complete polymerization.
-
Protocol 3: Evaluation of Mechanical and Physical Properties
Objective: To assess the performance of the experimental dental composite.
1. Flexural Strength Test (Three-Point Bending Test):
-
Prepare rectangular bar-shaped specimens (2mm x 2mm x 25mm) as per ISO 4049 standards.[3]
-
Store the specimens in deionized water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculate the flexural strength in megapascals (MPa).
2. Water Sorption Test:
-
Prepare disc-shaped specimens (15mm diameter x 1mm thickness).[6]
-
Dry the specimens in a desiccator until a constant mass (m1) is achieved.
-
Immerse the specimens in deionized water at 37°C.
-
At regular intervals, remove the specimens, blot dry, and weigh (m2) until a constant mass is reached.
-
Calculate water sorption using the formula: Water Sorption = (m2 - m1) / V, where V is the volume of the specimen in mm³.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of amount of silane coupling agent on flexural strength of dental composite resins reinforced with aluminium borate whisker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of silane coupling agent and concentration on fracture toughness and water sorption behaviour of fibre-reinforced dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the structure of silane coupling agent on sorption characteristics of solvents by dental resin-nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenyltriacetoxysilane in Electronic Encapsulation Materials
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyltriacetoxysilane is a versatile organosilane compound that finds significant application as a crosslinking agent in room-temperature-vulcanizing (RTV) silicone elastomers, which are extensively used as encapsulation materials in the electronics industry. The incorporation of a phenyl group into the siloxane network imparts several desirable properties, including enhanced thermal stability and improved refractive index, making these materials suitable for protecting sensitive electronic components from harsh environments, moisture, and thermal stress. This document provides a detailed overview of the application of this compound in electronic encapsulation, including its mechanism of action, key performance characteristics, and protocols for its use and evaluation.
Mechanism of Action: Hydrolysis and Condensation
The primary role of this compound in silicone encapsulants is to act as a crosslinker for silanol-terminated polydimethylsiloxane (PDMS) polymers. The curing process is a condensation reaction that proceeds in two main steps: hydrolysis and condensation.
Step 1: Hydrolysis
This compound reacts with ambient moisture, leading to the hydrolysis of the acetoxy groups (-OAc) to form silanol groups (-OH) and acetic acid as a byproduct.
Step 2: Condensation
The newly formed silanol groups on the phenylsilane molecule then react with the terminal silanol groups of the PDMS polymer chains. This condensation reaction forms stable siloxane bonds (Si-O-Si), creating a three-dimensional crosslinked network. This network structure is what transforms the liquid silicone polymer into a solid, elastomeric encapsulant.
The curing process is typically catalyzed by organotin compounds, such as dibutyltin dilaurate, to control the rate of the reaction.[1]
Key Performance Attributes
The incorporation of this compound into silicone encapsulants contributes to several key performance characteristics that are critical for electronic applications:
-
High Thermal Stability: The presence of the rigid phenyl group in the siloxane backbone significantly enhances the thermal stability of the cured encapsulant.[2][3] Phenyl-modified silicones can withstand higher operating temperatures compared to standard methyl-based silicones, making them suitable for encapsulating power electronics and components that generate significant heat.[2]
-
Improved Refractive Index: Phenyl groups increase the refractive index of the silicone material. This is particularly beneficial for optical and optoelectronic applications, such as the encapsulation of light-emitting diodes (LEDs), where a higher refractive index can improve light extraction efficiency.
-
Excellent Adhesion: Acetoxy-cure silicone systems, which are formed using crosslinkers like this compound, are known for their good adhesion to a variety of substrates commonly found in electronic assemblies, including metals and some plastics.[4]
-
Good Mechanical Properties: The crosslinked network provides the encapsulant with good mechanical integrity, protecting electronic components from physical shock and vibration. The flexibility of the silicone elastomer also helps to relieve stress on delicate components during thermal cycling.[5]
-
Electrical Insulation: Silicone encapsulants are excellent electrical insulators, protecting circuits from shorting and electrical interference.[6]
Quantitative Data
Table 1: Thermal and Mechanical Properties of Phenyl-Modified Silicone Materials
| Property | Value | Reference |
| 5% Weight Loss Temperature (TGA) | 478 °C | [2][3] |
| Tensile Strength | > 2.5 MPa | [7] |
| Elongation at Break | > 70% | [7] |
| Onset Temperature of Thermal Degradation | 416.6 °C | [7] |
Table 2: General Properties of Thermally Conductive Silicone Encapsulants
| Property | Value | Reference |
| Thermal Conductivity | Up to 3 W/mK | [8] |
| High Temperature Resistance | Up to 260 °C | [8] |
Table 3: Typical Electrical Properties of Silicone Encapsulants
| Property | Value | Reference |
| Dielectric Strength | > 15 kV/mm | [9] |
| Volume Resistivity | > 1.0 x 1015 Ω·cm | [9] |
Table 4: Adhesion of Silicone Encapsulants to Various Substrates (Qualitative)
| Substrate | Adhesion Performance | Reference |
| FR-4 (PCB material) | Good with appropriate surface preparation | [10][11] |
| Aluminum | Good to Excellent | [5] |
| Copper | Good | [12] |
| Glass | Excellent | [12] |
| Plastics (e.g., PBT) | Variable, often requires a primer | [4] |
Experimental Protocols
Preparation of a this compound-Based RTV Silicone Encapsulant
This protocol describes the general procedure for preparing a one-component RTV silicone encapsulant using this compound as a crosslinker.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS) (viscosity appropriate for the application, e.g., 1,000-20,000 cSt)
-
This compound (crosslinker)
-
Fumed silica (thixotropic and reinforcing filler)
-
Dibutyltin dilaurate (catalyst)
-
Non-reactive silicone oil (plasticizer, optional)
-
Adhesion promoter (optional)
-
Moisture-free container for mixing
-
Mechanical stirrer
Procedure:
-
Polymer and Filler Blending: In a moisture-free container, thoroughly mix the silanol-terminated PDMS with fumed silica until a homogeneous paste is formed. The amount of fumed silica will depend on the desired viscosity and mechanical properties.[4]
-
Addition of Crosslinker and Catalyst: Under a dry atmosphere (e.g., nitrogen blanket), add the this compound and dibutyltin dilaurate to the PDMS/silica mixture. The typical loading of the crosslinker is in the range of 2-10% by weight of the total composition. The catalyst is typically added in the range of 0.1-0.5% by weight.[4]
-
Mixing: Mix all components thoroughly until a uniform consistency is achieved. If a plasticizer or adhesion promoter is used, it should be added and mixed at this stage.
-
Degassing: To remove any entrapped air bubbles, which can lead to voids in the cured encapsulant, degas the mixture under vacuum until bubbling subsides.
-
Packaging: Store the formulated encapsulant in a moisture-impermeable container.
Protocol for Encapsulation of an Electronic Component
Materials:
-
Prepared this compound-based RTV silicone encapsulant
-
Electronic component or printed circuit board (PCB) to be encapsulated
-
Housing or mold for the component
-
Dispensing equipment (e.g., syringe, automated dispenser)
-
Cleaning solvents (e.g., isopropyl alcohol)
-
Primer (if required for the substrate)
-
Controlled environment (room temperature, controlled humidity)
Procedure:
-
Surface Preparation: Thoroughly clean the surface of the electronic component and the housing to remove any contaminants such as dust, grease, or flux residues. Isopropyl alcohol is commonly used for this purpose. Ensure the surfaces are completely dry before proceeding. For substrates with poor adhesion, apply a thin layer of an appropriate primer and allow it to dry according to the manufacturer's instructions.[4]
-
Dispensing: Dispense the prepared encapsulant into the housing, ensuring that it flows evenly and completely covers the electronic components. Avoid introducing air bubbles during the dispensing process.
-
Curing: Allow the encapsulant to cure at room temperature in a controlled humidity environment. The curing time will depend on the formulation, thickness of the encapsulant, and ambient humidity. A typical cure time to a tack-free state is several hours, with full mechanical properties developing over 24-72 hours. The cure can be accelerated by increasing the temperature and humidity.
-
Post-Curing (Optional): For some applications, a post-curing step at a slightly elevated temperature (e.g., 60-80°C) for a few hours can help to ensure complete crosslinking and stabilization of the material properties.
Evaluation of Adhesion Strength (Lap Shear Test)
This protocol describes a method to evaluate the adhesion strength of the cured encapsulant to a specific substrate.
Materials:
-
Cured encapsulant bonded between two substrate coupons (e.g., FR-4, aluminum)
-
Tensile testing machine
Procedure:
-
Specimen Preparation: Prepare lap shear specimens by applying the encapsulant between two overlapping coupons of the desired substrate material. Ensure a consistent bond line thickness.
-
Curing: Allow the specimens to cure fully under the specified conditions.
-
Testing: Mount the specimen in the grips of a tensile testing machine.
-
Data Acquisition: Apply a tensile load at a constant crosshead speed until failure of the bond. Record the maximum load at which failure occurs.
-
Calculation: Calculate the lap shear strength by dividing the maximum load by the bond area.
Visualizations
Caption: Curing mechanism of this compound in RTV silicone.
Caption: Workflow for encapsulation and evaluation.
Caption: Properties and applications relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. polymer-g.com [polymer-g.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. medium.com [medium.com]
Phenyltriacetoxysilane for Surface Treatment of Glass Fibers in Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interfacial adhesion between glass fibers and the polymer matrix is a critical determinant of the overall performance of fiber-reinforced composites. Phenyltriacetoxysilane is a trifunctional silane coupling agent that can significantly enhance this adhesion, leading to improved mechanical properties and durability of the composite material. This document provides detailed application notes and experimental protocols for the use of this compound in the surface treatment of glass fibers for composite fabrication.
The mechanism of action involves the hydrolysis of the acetoxy groups of this compound in the presence of water to form reactive silanol groups and acetic acid. These silanol groups then condense with the hydroxyl groups present on the surface of the glass fibers, forming stable covalent siloxane (Si-O-Si) bonds. The phenyl group of the silane is oriented away from the glass surface and can interact with the polymer matrix, creating a strong chemical bridge at the interface.
Data Presentation
Table 1: Expected Changes in Glass Fiber Surface Properties after this compound Treatment
| Property | Untreated Glass Fibers | This compound-Treated Glass Fibers |
| Surface Chemistry | Predominantly Si-OH groups | Si-O-Si-Phenyl linkages |
| Surface Energy | High (hydrophilic) | Lowered (more hydrophobic) |
| Water Contact Angle | Low (~40°)[1][2] | Increased (>70°)[1][3] |
| Adhesion to Polymer Matrix | Primarily physical | Chemical and physical bonding |
Table 2: Representative Mechanical Properties of Glass Fiber Reinforced Polymer Composites
| Mechanical Property | Composite with Untreated Glass Fibers | Composite with Silane-Treated Glass Fibers | Expected Improvement with this compound |
| Tensile Strength | 28.25 - 59.3 MPa[4] | 78.83 - 276.8 MPa[4][5] | Significant increase |
| Flexural Strength | 44.65 - 86.79 MPa[4][6] | 119.23 - 289.2 MPa[4][5][6] | Significant increase |
| Impact Strength | 3.50 Joules[4] | 6.50 - 170.4 J[4][5] | Significant increase |
Note: The quantitative data in Table 2 is based on studies using various silane coupling agents. Similar trends in mechanical property improvement are expected with this compound treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Treating Solution
Materials:
-
This compound
-
Deionized water
-
Glacial acetic acid (optional, for pH adjustment)
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare an aqueous solution of this compound with a concentration ranging from 1% to 5% by weight.[7]
-
To a beaker containing the required volume of deionized water, slowly add the this compound while stirring continuously.
-
Continue stirring the solution for at least 5-10 minutes at room temperature to allow for hydrolysis of the acetoxy groups to silanols.[7] The solution should be clear and stable for several hours.[7]
-
The pH of the resulting solution will be acidic due to the formation of acetic acid. If necessary, the pH can be adjusted to a range of 3.5-5.5 using glacial acetic acid to optimize the hydrolysis and condensation reactions.
Protocol 2: Surface Treatment of Glass Fibers
Materials:
-
Glass fibers (e.g., woven fabric, chopped strands)
-
Acetone or other suitable solvent for cleaning
-
Prepared this compound treating solution
-
Treatment bath or beaker
-
Drying oven
Procedure:
-
Cleaning/Desizing: If the glass fibers have a sizing agent, it must be removed to expose the surface hydroxyl groups. This can be achieved by:
-
Solvent Washing: Wash the glass fibers with a solvent like acetone for 15-30 minutes with gentle agitation.[8]
-
Heat Treatment: Heat the glass fibers in a furnace at a temperature sufficient to burn off the sizing (e.g., 350-600°C). The exact temperature and time will depend on the type of sizing.
-
-
Silane Application:
-
Immerse the cleaned and dried glass fibers into the prepared this compound solution.
-
Ensure complete wetting of the fibers by the solution. Gentle agitation can be applied for uniform coating.
-
The immersion time can range from a few minutes to an hour.
-
-
Drying and Curing:
-
Remove the treated glass fibers from the solution and allow excess solution to drain off.
-
Dry the fibers in an oven. A two-step process is often effective: an initial drying at a lower temperature (e.g., 110-120°C for 15-30 minutes) to remove water and solvent, followed by a higher temperature cure.
-
Based on analogous triacetoxy silanes, a curing temperature of approximately 177°C (350°F) for 20-30 minutes is recommended to promote the formation of stable siloxane bonds with the glass surface.[7]
-
Allow the treated fibers to cool to room temperature before use in composite fabrication.
-
Protocol 3: Fabrication of Glass Fiber Reinforced Composite (Hand Lay-up Method)
Materials:
-
This compound-treated glass fibers
-
Polymer matrix resin (e.g., epoxy, polyester) and hardener
-
Mold
-
Release agent
-
Mixing container and stirrer
-
Brush or roller
Procedure:
-
Mold Preparation: Apply a suitable release agent to the mold surface to prevent the composite from sticking.
-
Resin Preparation: Mix the polymer resin and hardener according to the manufacturer's instructions.
-
Lay-up:
-
Apply a layer of the mixed resin to the mold surface.
-
Place a layer of the treated glass fibers onto the resin.
-
Thoroughly wet-out the glass fibers with more resin using a brush or roller, ensuring no air bubbles are trapped.
-
Repeat the process of adding resin and glass fiber layers until the desired thickness is achieved.
-
-
Curing:
-
Demolding: Once fully cured, carefully remove the composite part from the mold.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Glass Fiber wt% and Silanization on Mechanical Flexural Strength of Reinforced Acrylics [scirp.org]
- 7. US3019122A - Glass fiber surface treatment - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pirancomposites.com [pirancomposites.com]
- 11. impact-fibers.com [impact-fibers.com]
Troubleshooting & Optimization
Technical Support Center: Phenyltriacetoxysilane (PTAS) Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyltriacetoxysilane (PTAS) for thin film deposition.
Troubleshooting Guides
This section addresses common problems encountered during PTAS film deposition, offering potential causes and solutions.
Problem 1: Poor Film Adhesion or Delamination
Symptoms: The deposited PTAS film peels, flakes, or lifts off the substrate easily.
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Implement a thorough substrate cleaning procedure to remove organic residues, particulates, and native oxides.[1][2][3][4][5] For glass substrates, consider sonication in a detergent solution, followed by rinses in deionized water, acetone, and isopropanol.[1][3][4][5] For silicon wafers, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an RCA clean are effective.[6] |
| Inactive Substrate Surface | The substrate surface may lack a sufficient density of hydroxyl (-OH) groups for covalent bonding with the silane. Treat the substrate with oxygen plasma or an ozone cleaner to activate the surface and generate hydroxyl groups. |
| Precursor Hydrolysis Before Deposition | This compound is sensitive to moisture and can hydrolyze prematurely in the solution, leading to the formation of silanol oligomers that do not bond well to the substrate. Prepare the PTAS solution immediately before use and use anhydrous solvents. |
| Incorrect Curing/Annealing | Insufficient curing or annealing can result in poor adhesion. After deposition, bake the coated substrate at a temperature high enough to promote covalent bond formation between the PTAS film and the substrate, typically between 100-150°C.[7] |
Problem 2: Film Cracking
Symptoms: The PTAS film exhibits microcracks or larger fractures upon drying or annealing.[8][9][10]
| Potential Cause | Recommended Solution |
| High Internal Stress | Rapid solvent evaporation can induce significant stress in the film.[9] Use a solvent with a lower vapor pressure or a mixture of solvents to slow down the evaporation rate. A two-step spin coating process with a lower initial speed can also help.[11] |
| Excessive Film Thickness | Thicker films are more prone to cracking due to greater accumulated stress.[8] Reduce the solution concentration or increase the spin coating speed to achieve a thinner film.[12] |
| Mismatch in Thermal Expansion | A significant difference in the coefficient of thermal expansion (CTE) between the PTAS film and the substrate can cause cracking during annealing.[9] Use a slower ramp rate for heating and cooling during the annealing process to minimize thermal shock. |
| Incomplete Hydrolysis and Condensation | If the hydrolysis and condensation reactions are not complete, the film may have a less stable network structure. Ensure sufficient moisture is available for hydrolysis (if required by the process) and allow adequate time for condensation to occur. |
Problem 3: Hazy or Opaque Film
Symptoms: The deposited film is not transparent and appears cloudy or hazy.
| Potential Cause | Recommended Solution |
| Precipitation of PTAS in Solution | PTAS can hydrolyze and condense in solution, forming insoluble polysiloxane particles that lead to a hazy film. Use fresh, high-purity PTAS and anhydrous solvents. Filter the solution through a sub-micron filter before use. |
| Surface Roughness | A rough film surface can scatter light, causing a hazy appearance. Optimize spin coating parameters (e.g., increase spin speed) for a smoother film. Ensure the substrate itself is smooth. |
| Incomplete Solvent Evaporation | Trapped solvent within the film can lead to haziness. Extend the drying time or perform a post-deposition bake at a moderate temperature to remove residual solvent. |
| High Humidity During Deposition | Excessive ambient humidity can accelerate the hydrolysis of PTAS, leading to uncontrolled particle formation and a hazy film.[13] Perform the deposition in a controlled environment with low humidity, such as a glove box or a dry room. |
Problem 4: Pinholes or Comet Streaks in Spin-Coated Films
Symptoms: The film has small voids (pinholes) or linear defects originating from a central point (comet streaks).[14][15]
| Potential Cause | Recommended Solution |
| Particulate Contamination | Dust or other particles on the substrate or in the solution can cause these defects.[14][15] Work in a clean environment (e.g., a cleanroom or a laminar flow hood). Filter the PTAS solution before use.[14] |
| Incomplete Solution Wetting | If the solution does not wet the substrate properly, it can lead to dewetting and the formation of pinholes. Ensure the substrate is properly cleaned and has a high surface energy. |
| Air Bubbles in the Dispensed Solution | Air bubbles introduced during solution dispensing can lead to pinholes. Dispense the solution slowly and carefully to avoid trapping air. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I encounter a problem with my PTAS film deposition?
A1: Always start by verifying the integrity of your starting materials and the cleanliness of your substrate. Ensure your this compound is fresh and has been stored under anhydrous conditions. Confirm that your solvents are of high purity and anhydrous. Double-check your substrate cleaning procedure to ensure it is effective for the substrate you are using.[1][2][3][4][5]
Q2: How can I improve the adhesion of my PTAS film to a silicon substrate?
A2: For silicon substrates, creating a fresh, dense layer of silicon dioxide with a high concentration of hydroxyl groups is key. A piranha clean or an RCA clean followed by a deionized water rinse and drying with nitrogen gas is highly recommended.[6] Subsequently, a brief oxygen plasma treatment just before deposition can further enhance surface activity.
Q3: My spin-coated PTAS film is too thick. How can I make it thinner?
A3: The thickness of a spin-coated film is primarily determined by the solution's viscosity and the spin speed.[12] To decrease the film thickness, you can either decrease the concentration of PTAS in your solvent (which lowers the viscosity) or increase the rotational speed of the spin coater.[12]
Q4: What is the role of annealing after PTAS film deposition?
A4: Annealing serves two primary purposes. First, it drives off any residual solvent from the film. Second, and more importantly, it provides the thermal energy required to promote the condensation reaction between the hydrolyzed PTAS molecules and the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Si bonds. This process improves the film's density, stability, and adhesion.[16][17]
Q5: How does humidity affect the PTAS deposition process?
A5: this compound is highly reactive with water. High humidity can lead to rapid and uncontrolled hydrolysis of the PTAS molecules, even before they are deposited on the substrate.[13] This can result in the formation of large, irregular aggregates in the solution and a non-uniform, hazy, and poorly adherent film. It is crucial to control the humidity in your deposition environment.
Experimental Protocols
1. Spin Coating Deposition of this compound (PTAS)
This protocol outlines a general procedure for depositing a PTAS film using a spin coater. Parameters should be optimized for the specific application.
-
Materials:
-
This compound (PTAS)
-
Anhydrous solvent (e.g., toluene, isopropanol)
-
Substrate (e.g., silicon wafer, glass slide)
-
Micropipette
-
Spin coater
-
Hot plate
-
-
Procedure:
-
Substrate Preparation: Clean the substrate using an appropriate method to ensure a hydrophilic and particle-free surface.[1][2][3][4][5]
-
Solution Preparation: In a clean, dry vial, prepare a solution of PTAS in an anhydrous solvent. A typical starting concentration is 1-5% (v/v). The solution should be prepared immediately before use to minimize hydrolysis.
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the PTAS solution onto the center of the substrate.
-
Start the spin coater. A two-step process is often effective:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.
-
Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired thickness.[12]
-
-
-
Drying: After spinning, carefully remove the substrate and place it on a hot plate at 100-120°C for 5-10 minutes to drive off the solvent.
-
Curing/Annealing: For improved film stability and adhesion, anneal the coated substrate in an oven. A typical annealing temperature is 120-150°C for 30-60 minutes.[16][17]
-
2. Chemical Vapor Deposition (CVD) of this compound (PTAS)
This protocol provides a general guideline for PTAS film deposition via CVD. The specific parameters will depend on the CVD system being used.
-
Materials:
-
This compound (PTAS)
-
Substrate
-
CVD reactor with a precursor delivery system and vacuum capabilities
-
-
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly as described in the spin coating protocol.
-
System Setup:
-
Place the cleaned substrate into the CVD chamber.
-
Load the PTAS into the precursor bubbler or injection system. Gently heat the precursor vessel to increase its vapor pressure if necessary.
-
-
Deposition:
-
Evacuate the chamber to a base pressure (e.g., <10^-5 Torr).
-
Heat the substrate to the desired deposition temperature (e.g., 100-200°C).
-
Introduce the PTAS vapor into the chamber at a controlled flow rate. An inert carrier gas (e.g., nitrogen, argon) can be used.
-
Allow the deposition to proceed for the desired amount of time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor flow and cool the substrate under vacuum or in an inert atmosphere.
-
Vent the chamber and remove the coated substrate.
-
-
Visualizations
Caption: PTAS Hydrolysis and Condensation Pathway.
Caption: Experimental Workflow for PTAS Spin Coating.
Caption: Logical Troubleshooting Flow for PTAS Films.
References
- 1. inrf.uci.edu [inrf.uci.edu]
- 2. Micro- Nano-fabrication services at UBC Vancouver's ANF [nanofab.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. appropedia.org [appropedia.org]
- 5. researchgate.net [researchgate.net]
- 6. piketech.com [piketech.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative peel test for thin films/layers based on a coupled parametric and statistical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. microchemicals.com [microchemicals.com]
- 12. ossila.com [ossila.com]
- 13. benchchem.com [benchchem.com]
- 14. coatingsystems.com [coatingsystems.com]
- 15. coatingsystems.com [coatingsystems.com]
- 16. The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. powerwaywafer.com [powerwaywafer.com]
Troubleshooting guide for incomplete silane surface treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete silane surface treatment.
Troubleshooting Guides
Issue 1: Non-uniform Silane Coating
Q1: My silanized surface appears patchy, uneven, or has visible aggregates. What are the common causes and how can I fix it?
A non-uniform coating is a frequent issue stemming from several factors throughout the silanization process. Inadequate surface preparation is a primary culprit; any contaminants can mask the surface hydroxyl groups that are essential for the silane to bind.[1] Additionally, environmental conditions and the silane solution itself play a critical role.
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | Implement a rigorous, multi-step cleaning protocol. For glass or silicon, consider sonication in acetone and isopropanol, followed by deionized water.[2] For a higher density of surface hydroxyl groups, use piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment.[1][3] Ensure the substrate is completely dry before proceeding, for example, by baking at 120°C.[1] |
| High Silane Concentration | An overly concentrated silane solution can lead to the formation of aggregates and a thick, uneven layer instead of a monolayer.[1][4] Start with a low concentration (e.g., 1-2% v/v) and empirically determine the optimal concentration for your specific application.[1] For ultra-thin coatings, concentrations as low as 0.01-0.1% may be necessary.[3] |
| Premature Silane Hydrolysis | High humidity can cause the silane to hydrolyze and self-condense in the solution before it can bind to the surface.[1][4] Whenever possible, perform the silanization in a controlled environment with moderate humidity.[1] Using anhydrous solvents can also help control the hydrolysis rate.[5] |
| Inappropriate Application Method | The method of application can affect uniformity. For large, flat surfaces, spin coating can produce highly uniform thin films.[3] For smaller or complex shapes, dip coating with a controlled withdrawal speed can be effective.[3] Ensure even coverage and avoid overloading the surface with the silane solution.[4] |
Issue 2: Poor Surface Hydrophobicity or Functionality
Q2: After silanization, my surface does not exhibit the expected change in properties (e.g., it's not hydrophobic enough, or subsequent functionalization steps fail). Why is this happening?
This problem indicates that the silane molecules are either not present at a sufficient density, are not oriented correctly, or their functional groups are not accessible.
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | The reaction between the silane and the surface hydroxyl groups may not have gone to completion. This can be due to insufficient reaction time or non-optimal temperature.[1] Extend the reaction time or moderately increase the temperature to promote more complete coverage.[1] |
| Degraded Silane Reagent | Silanes can degrade over time, especially in the presence of moisture, leading to self-condensation.[1] Always use a fresh, high-quality silane solution for each experiment and store reagents in a cool, dry, and dark environment.[1] |
| Sub-optimal Curing | A post-silanization curing step is often crucial for forming a stable, cross-linked siloxane layer.[1] Insufficient curing temperature or time can result in a less durable and less functional layer. A typical curing step involves baking at 110-120°C for 30-60 minutes.[1] |
| Incorrect Silane Orientation | If the silane layer is too thick, the functional groups intended for subsequent reactions may be randomly oriented and inaccessible.[1] Aim for a monolayer or a very thin layer by using a lower silane concentration and shorter reaction times.[1] |
| Presence of Water Layer | The presence of a water layer on the substrate can influence the mechanism of monolayer formation and the final structure.[6][7][8] Proper drying of the substrate before silanization is critical. |
FAQs
Q3: How can I verify that my silanization was successful?
Several surface analysis techniques can confirm the presence and quality of a silane layer.
-
Contact Angle Goniometry: This is a simple and effective method to assess the change in surface wettability. A successful silanization with a hydrophobic silane will result in a significant increase in the water contact angle.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide quantitative information about the elemental composition of the surface, confirming the presence of silicon and other elements from the silane.[9][10][11] It can also be used to estimate the thickness of the silane layer.[12][13]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and assess the uniformity and smoothness of the coating.[2][9][10] A well-formed monolayer should result in a smooth surface with low roughness.[2]
Q4: What are typical process parameters for silanization?
The optimal parameters depend on the specific silane, substrate, and desired outcome. However, the following table provides a general starting point.
| Parameter | Typical Range | Notes |
| Silane Concentration | 1-5% (v/v) in solvent[2] | Can be as low as 0.01-0.1% for ultra-thin layers.[3] |
| Reaction Time | 30-60 minutes[1] | Can range from a few minutes to several hours.[3][14][15] |
| Reaction Temperature | Room temperature to 60°C[1] | Higher temperatures can increase the reaction rate.[16][17] |
| Curing Temperature | 110-120°C[1][14] | |
| Curing Time | 30-60 minutes[1] | Can range from 5-10 minutes to 24 hours at room temperature.[14] |
Q5: Does the pH of the silane solution matter?
Yes, the pH of the solution can significantly influence the rate of hydrolysis and condensation of the silane.[1] For many silanes, a slightly acidic pH (around 4.5-5.5) is used to catalyze hydrolysis.[14] However, for aminofunctional silanes, the amine group itself can act as a catalyst, and no acid addition is necessary.[14]
Experimental Protocols
Protocol 1: Contact Angle Goniometry
-
Sample Preparation: Ensure the silanized substrate is clean and dry.
-
Instrument Setup: Place the substrate on the sample stage of the goniometer.
-
Droplet Deposition: Gently dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Data Analysis: Take measurements at multiple locations on the surface to ensure uniformity and calculate the average contact angle. A higher contact angle generally indicates a more hydrophobic and successfully silanized surface.[1][2]
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation: Mount the silanized substrate on a sample holder suitable for the XPS instrument.
-
Instrument Setup: Load the sample into the ultra-high vacuum chamber of the XPS system.
-
Survey Scan: Perform a wide energy range survey scan to identify all elements present on the surface. Look for the presence of Si, C, O, and any unique elements from your silane (e.g., N for aminosilanes).
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, N 1s).
-
Data Analysis: Analyze the peak positions and areas to determine the chemical states and relative atomic concentrations of the elements. This can confirm the covalent bonding of the silane to the surface and estimate the surface coverage.[9][10][11]
Protocol 3: Atomic Force Microscopy (AFM) Imaging
-
Sample Preparation: Secure the silanized substrate on an AFM sample puck.
-
Instrument Setup: Install a suitable AFM probe (e.g., silicon nitride) and align the laser onto the cantilever.
-
Imaging Mode: Select an appropriate imaging mode, such as tapping mode (oscillating mode), which is well-suited for soft organic layers to minimize sample damage.[18]
-
Scan Parameters: Set the scan size (e.g., 1x1 µm to 5x5 µm), scan rate, and feedback gains.
-
Image Acquisition: Approach the surface with the probe and begin scanning to acquire topography images.
-
Data Analysis: Analyze the images for surface roughness (e.g., root mean square roughness) and the presence of any aggregates or defects. A successful silanization should result in a smooth, uniform surface.[2][18]
Visualizations
Caption: Experimental workflow for a typical silanization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. zmsilane.com [zmsilane.com]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Water on Silanization of Silica by Trimethoxysilanes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pure.psu.edu [pure.psu.edu]
- 14. gelest.com [gelest.com]
- 15. surfmods.jp [surfmods.jp]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
Optimizing Phenyltriacetoxysilane concentration for maximum adhesion promotion
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on optimizing the concentration of Phenyltriacetoxysilane for maximum adhesion promotion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote adhesion?
A1: this compound is a silane coupling agent used to enhance the bond between organic polymers (like coatings, adhesives, and inks) and inorganic substrates (such as glass, metal, and ceramics).[1][2] Its effectiveness stems from its bifunctional nature. The molecule possesses acetoxy groups that hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on the inorganic substrate surface, forming a durable covalent bond (Si-O-Substrate). The phenyl group of the silane is designed to be compatible with the organic polymer matrix, creating a strong interfacial bridge between the two dissimilar materials.[3][4]
Q2: What is the typical concentration range for a this compound primer solution?
A2: As a primer, this compound is typically used in dilute solutions with concentrations ranging from 0.5% to 5% by weight in a suitable solvent.[4][5] For integral blend applications, where the silane is added directly to the coating or adhesive formulation, a lower concentration of 0.05% to 1.0% based on the resin content is a good starting point.[1][6] However, the optimal concentration is highly dependent on the specific substrate, polymer system, and application method, and should be determined through experimental trials.[7]
Q3: What solvents are recommended for preparing a this compound solution?
A3: this compound solutions are commonly prepared using anhydrous alcohols, such as ethanol or isopropanol, or a mixture of alcohol and water.[4][5] A common practice is to use a 95% ethanol/5% water solution to facilitate controlled hydrolysis.[6] It is crucial to add the silane to the solvent, not the other way around, to prevent rapid, uncontrolled hydrolysis and condensation.
Q4: How does the hydrolysis of this compound work and what are the byproducts?
A4: The hydrolysis of this compound is a chemical reaction where the acetoxy groups (-OCOCH₃) on the silicon atom react with water to form silanol groups (-OH) and acetic acid (CH₃COOH) as a byproduct. This reaction is the first step in the adhesion promotion mechanism. The released acetic acid can lower the pH of the solution, which can actually catalyze the hydrolysis and condensation reactions.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion | - Incorrect silane concentration (too low or too high).- Incomplete hydrolysis or condensation.- Improper surface preparation.- Incompatible polymer system. | - Optimize the this compound concentration through a dose-response study (e.g., 0.5%, 1%, 2%, 5%).- Ensure the presence of sufficient moisture for hydrolysis. Adjust the pH of the solution to 4.5-5.5 with acetic acid to promote the reaction.[8]- Thoroughly clean and degrease the substrate to ensure a reactive surface.- Verify the compatibility of the phenyl group with your polymer system. |
| Inconsistent Adhesion Results | - Non-uniform application of the primer.- Variation in curing conditions (temperature and humidity).- Instability of the pre-hydrolyzed silane solution. | - Use a consistent application method (e.g., spraying, dipping, or wiping) to ensure a uniform film thickness.- Control the curing environment. A typical curing cycle is 5-10 minutes at 110°C or 24 hours at ambient temperature.[6]- Use freshly prepared silane solutions. Pre-hydrolyzed solutions have a limited pot life. |
| Corrosion or Staining on Metal Substrates | - Excess acetic acid byproduct attacking the metal surface. | - Use the lowest effective concentration of this compound.- Ensure complete solvent evaporation and curing to remove residual acetic acid.- For highly sensitive metals, consider using an alkoxy-silane (e.g., phenyltrimethoxysilane) which releases a less corrosive alcohol byproduct. |
| Hazy or Opaque Primer Film | - Premature condensation of the silane in solution.- Application of a too-concentrated solution. | - Prepare fresh solutions and use them within a few hours.- Ensure the correct solvent-to-water ratio to control the rate of hydrolysis.- Dilute the primer solution to the recommended concentration range (0.5-5%). |
Data Presentation
The optimal concentration of this compound is a critical factor in achieving maximum adhesion. The following table provides illustrative data on the effect of concentration on adhesion performance for a generic epoxy coating on aluminum, as measured by ASTM D3359 (Cross-Hatch Adhesion Test).
Disclaimer: The following data is for illustrative purposes only and is based on typical outcomes. Users must perform their own experiments to determine the optimal concentration for their specific application.
| This compound Concentration (% w/w in Ethanol/Water) | Adhesion Classification (ASTM D3359) | Observation |
| 0 (Control) | 2B | 15-35% of the coating detached from the substrate. |
| 0.5% | 4B | Small flakes of the coating detached at intersections of cuts. |
| 1.0% | 5B | No peeling or removal of the coating. |
| 2.0% | 5B | No peeling or removal of the coating. |
| 5.0% | 4B-3B | Small flakes detached, potentially due to a thick, brittle silane layer. |
Experimental Protocols
Protocol 1: Preparation of this compound Primer Solution
-
Solvent Preparation: Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
pH Adjustment: Adjust the pH of the solvent mixture to approximately 4.5-5.5 using a small amount of acetic acid.[8]
-
Silane Addition: Slowly add the desired amount of this compound to the solvent mixture while stirring to achieve the target concentration (e.g., 1% w/w).
-
Hydrolysis: Allow the solution to stand for at least 30-60 minutes to ensure sufficient hydrolysis before application. Use the solution within 8-24 hours for best results.
Protocol 2: Substrate Treatment and Adhesion Testing (ASTM D3359)
-
Surface Preparation: Thoroughly clean the substrate surface with a suitable solvent (e.g., acetone or isopropanol) to remove any contaminants and dry it completely.
-
Primer Application: Apply the prepared this compound primer solution to the clean substrate using a consistent method such as wiping, dipping, or spraying to achieve a thin, uniform layer.
-
Curing: Allow the solvent to evaporate and then cure the silane layer. A typical curing schedule is 10-15 minutes at 100-110°C or 24 hours at ambient temperature.
-
Coating Application: Apply the desired organic coating over the primed and cured substrate according to the coating manufacturer's instructions.
-
Adhesion Testing (Cross-Hatch): After the coating has fully cured, perform the cross-hatch adhesion test according to the ASTM D3359 standard.[9][10]
-
Make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first to create a grid pattern.
-
Apply a specified pressure-sensitive tape over the grid and press firmly.
-
Rapidly pull the tape off at a 180-degree angle.
-
Evaluate the grid area for any coating removal and classify the adhesion according to the ASTM D3359 scale (5B = excellent, 0B = poor).[11][12][13]
-
Visualizations
Caption: Mechanism of adhesion promotion using this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. server.ccl.net [server.ccl.net]
- 3. Adhesion Promoters and Coupling Agents – BYK [byk.com]
- 4. sisib.com [sisib.com]
- 5. CAS No 18042-54-1 this compound for Silicone Sealants - Phenyl Triacetoxysilane and Adhesion Promoter [sanfanchem.en.made-in-china.com]
- 6. scribd.com [scribd.com]
- 7. Silanes in the role of adhesion promoters for paints, inks, coatings, adhesives and sealants [onlytrainings.com]
- 8. semproducts.com [semproducts.com]
- 9. galvanizeit.com [galvanizeit.com]
- 10. micomlab.com [micomlab.com]
- 11. kta.com [kta.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. usa.sika.com [usa.sika.com]
How to prevent aggregation of Phenyltriacetoxysilane in solution
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of Phenyltriacetoxysilane aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why does it occur?
This compound aggregation is a process where individual molecules clump together to form larger, often insoluble, particles or gels in a solution. This phenomenon is primarily driven by a two-step chemical reaction: hydrolysis followed by condensation.
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Hydrolysis: this compound reacts with water, even trace amounts present in the solvent or atmosphere.[1] In this reaction, the acetoxy groups (-OAc) are replaced by hydroxyl groups (-OH), forming Phenylsilanetriol (PhSi(OH)₃) and releasing acetic acid as a byproduct.
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Condensation: The newly formed Phenylsilanetriol is highly reactive and unstable. Its hydroxyl groups readily react with each other (or with remaining this compound) to form strong silicon-oxygen-silicon (Si-O-Si) bonds, releasing water in the process. This step-by-step linkage builds a polysiloxane network, which is the aggregated material.[1][2]
The overall process is illustrated in the diagram below.
Q2: What are the primary factors that promote aggregation?
Several environmental and experimental factors can accelerate the hydrolysis and condensation reactions, leading to aggregation. Understanding these is critical for maintaining a stable solution.
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Presence of Water: This is the most critical factor. Even trace amounts of moisture in solvents, on glassware, or from the atmosphere are sufficient to initiate hydrolysis.[1]
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Temperature: Higher temperatures increase the rates of both hydrolysis and condensation reactions.[3]
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pH: The hydrolysis of silanes can be catalyzed by both acids and bases.[2] Extreme pH values can significantly accelerate decomposition.
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Solvent Choice: Protic solvents (like alcohols) can participate in the reaction, while solvents that readily absorb moisture can introduce water into the system.
-
Concentration: Higher concentrations of this compound can lead to a faster rate of intermolecular condensation once hydrolysis begins.
Q3: How can I prevent or minimize aggregation in my experiments?
The key to preventing aggregation is to rigorously control the reaction conditions to minimize hydrolysis and subsequent condensation.[1]
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents with very low water content. Solvents stored over molecular sieves are recommended.[1]
-
Work in an Inert Atmosphere: Whenever possible, handle this compound and prepare solutions inside a glove box or under a stream of dry, inert gas (e.g., argon or nitrogen) to exclude atmospheric moisture.
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Prepare Solutions Fresh: Prepare your this compound solution immediately before use. Avoid storing solutions, as they will degrade over time.[1]
-
Control Temperature: Conduct your experiments at room temperature or below, unless a higher temperature is required for your specific application.
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Proper Substrate/Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
Q4: Which solvents are recommended for dissolving this compound?
The choice of solvent is crucial. Ideal solvents are non-reactive, have low water solubility, and can be easily dried.
| Solvent Type | Examples | Suitability & Rationale |
| Aprotic, Non-polar | Toluene, Hexane, Chloroform | Highly Recommended. These solvents have low water solubility, which helps suppress premature hydrolysis in the bulk solution.[1] They are non-reactive with the silane. |
| Aprotic, Polar | Anhydrous Acetone, Tetrahydrofuran (THF) | Use with Caution. While they can be effective solvents, they tend to be more hygroscopic (absorb moisture from the air). Ensure they are rigorously dried and handled under inert atmosphere. |
| Protic Solvents | Alcohols (e.g., Ethanol, Methanol) | Not Recommended. These solvents contain hydroxyl groups that can react with this compound through transesterification and will promote hydrolysis. |
| Aqueous Solutions | Water, Buffers | Avoid. this compound is not stable in aqueous environments and will rapidly hydrolyze and aggregate.[2] |
Q5: Can I use vapor-phase deposition to avoid aggregation issues?
Yes, vapor-phase deposition is an excellent alternative method that significantly reduces the risk of aggregation that occurs in solutions.[1] In this technique, the substrate is exposed to the vapor of this compound in a controlled, low-pressure environment. This minimizes the presence of water and can lead to the formation of a more uniform and well-ordered monolayer on a surface.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution appears cloudy, hazy, or contains a visible precipitate immediately after preparation. | Rapid Hydrolysis and Condensation. This is most likely due to the presence of significant moisture in the solvent, on the glassware, or introduced from the atmosphere.[1] | 1. Discard the solution. 2. Oven-dry all glassware and cool in a desiccator. 3. Use a brand new, sealed bottle of anhydrous solvent or a solvent that has been properly dried (e.g., over molecular sieves).[1] 4. Prepare the solution again under an inert atmosphere (e.g., in a glove box). |
| Solution becomes cloudy over a short period (minutes to hours). | Slow Hydrolysis. Trace amounts of water are still present in the system, causing a slower aggregation process. | 1. For immediate use, proceed with the experiment quickly. 2. For future experiments, further improve anhydrous techniques. Ensure the inert atmosphere is dry and that all transfer steps minimize exposure to air. 3. Do not store the solution; always prepare it fresh.[1] |
| Inconsistent results or poor performance in surface coating applications (e.g., uneven films). | Partial Aggregation. Small, sub-visible aggregates may have formed in the solution before application, leading to a non-uniform coating on the substrate.[1] | 1. Review and strictly follow the protocol for preparing fresh, anhydrous solutions. 2. Ensure the substrate is meticulously cleaned and activated (if required) before coating to ensure a uniform surface for reaction.[1] 3. Consider filtering the solution through a PTFE syringe filter immediately before use to remove any small aggregates, though preventing their formation is the better approach. |
Experimental Protocols
Protocol: Preparation of a this compound Solution for Surface Modification
This protocol outlines the standard procedure for preparing a dilute solution of this compound for applications like self-assembled monolayer (SAM) formation, minimizing the risk of aggregation.
Materials:
-
This compound
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Oven-dried glassware (beaker, graduated cylinder, magnetic stir bar)
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Inert atmosphere environment (glove box or Schlenk line)
-
Micropipettes or syringes
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry. For critical applications, clean with a piranha solution (H₂SO₄/H₂O₂ mixture—EXTREME CAUTION ), rinse extensively with deionized water, and dry in an oven at >120°C for several hours. Allow to cool to room temperature in a desiccator just before use.
-
Inert Atmosphere Setup: Transfer the dried glassware, sealed anhydrous solvent, and this compound to a glove box filled with nitrogen or argon. If a glove box is unavailable, use Schlenk line techniques to maintain an inert atmosphere.
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Solution Preparation:
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Dispense the desired volume of anhydrous toluene into your reaction flask.
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Using a clean, dry syringe or micropipette, add the calculated amount of this compound to the solvent to achieve the target concentration (e.g., 1-5 mM is common for surface deposition).
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Stir the solution gently with a magnetic stir bar until the silane is fully dissolved.
-
-
Application: Use the solution immediately for your experiment (e.g., immerse the cleaned substrate in the solution). Do not store the solution. The typical deposition time is 1-2 hours at room temperature.[1]
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Post-Application: After the reaction, rinse the substrate with fresh solvent (e.g., toluene, then ethanol) to remove any unbound silane and dry with a stream of inert gas.
References
Phenyltriacetoxysilane (PTAS) Hydrolysis Control for Uniform Coatings: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the hydrolysis rate of Phenyltriacetoxysilane (PTAS) for the creation of uniform coatings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the hydrolysis of this compound (PTAS)?
A1: The hydrolysis of this compound (PTAS) is a chemical reaction where the acetoxy groups (-OCOCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water. This process releases acetic acid as a byproduct. The resulting phenylsilanetriol is highly reactive and can undergo condensation reactions with other silanetriol molecules or with hydroxyl groups on a substrate surface to form a stable siloxane (Si-O-Si) network, which constitutes the coating.
Q2: What are the key factors that influence the hydrolysis rate of PTAS?
A2: The primary factors influencing the hydrolysis rate of PTAS are:
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Water Availability: The concentration of water is a critical reactant. Higher water content generally leads to a faster hydrolysis rate.
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pH of the Solution: The hydrolysis of silanes is slowest at a neutral pH of around 7. Both acidic and alkaline conditions can catalyze the reaction.
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Temperature: Increasing the temperature will generally increase the rate of the hydrolysis reaction, following the principles of chemical kinetics.
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Solvent System: The type of solvent used can affect the solubility of PTAS and the availability of water, thereby influencing the hydrolysis rate.
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Catalysts: The presence of acid or base catalysts can significantly accelerate the hydrolysis reaction. Notably, the acetic acid produced during the hydrolysis of PTAS can act as an autocatalyst, meaning the reaction rate can increase over time as more acetic acid is generated.[1]
Q3: How does the byproduct, acetic acid, affect the hydrolysis and coating process?
A3: Acetic acid, the byproduct of PTAS hydrolysis, plays a significant role in the overall process. It can act as a catalyst, accelerating further hydrolysis.[1][2] This autocatalytic effect can lead to a rapid increase in the concentration of reactive silanols, which if not controlled, can result in premature gelation of the solution and non-uniform coatings. However, the acidic environment created by the acetic acid can also help in maintaining the stability of the silanol species and can influence the final structure of the siloxane network.
Q4: What are the consequences of an uncontrolled hydrolysis rate on coating uniformity?
A4: An uncontrolled hydrolysis rate can lead to several defects in the final coating:
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Non-uniform Thickness: Rapid and uncontrolled hydrolysis can cause the formation of aggregates and particulates in the solution, leading to a rough and uneven coating surface.
-
Poor Adhesion: If the hydrolysis and condensation occur too quickly in the bulk solution rather than at the substrate surface, the adhesion of the coating to the substrate can be compromised.
-
Cracking and Peeling: Rapid condensation can lead to high internal stresses within the coating, resulting in cracking and peeling.
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Reduced Shelf-Life of the Coating Solution: Uncontrolled hydrolysis will lead to premature gelation of the PTAS solution, making it unusable for coating applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Cloudy or Gel-like Coating Solution | - Excessive water in the solvent.- High ambient humidity.- Solution prepared too far in advance.- Temperature of the solution is too high. | - Use anhydrous solvents and store them properly.- Work in a controlled, low-humidity environment (e.g., a glove box or dry room).- Prepare the PTAS solution immediately before use.- Control the temperature of the coating solution. |
| Non-uniform, Streaky, or Hazy Coating | - Hydrolysis rate is too fast, leading to particle formation.- Uneven application of the coating solution.- Inadequate substrate cleaning.- Inappropriate solvent evaporation rate. | - Reduce the amount of water in the system.- Adjust the pH towards neutral (if possible without compromising the desired reaction).- Optimize the coating parameters (e.g., withdrawal speed in dip-coating, spin speed in spin-coating).- Ensure the substrate is thoroughly cleaned and has a uniform surface chemistry.- Select a solvent with an appropriate boiling point and vapor pressure for the chosen coating method. |
| Poor Adhesion of the Coating | - Incomplete hydrolysis, leaving unreacted acetoxy groups.- Condensation occurring in the bulk solution rather than on the substrate surface.- Insufficient reactive sites (e.g., -OH groups) on the substrate.- Contamination on the substrate surface. | - Ensure sufficient time and appropriate conditions for hydrolysis to occur before or during coating.- Control the hydrolysis rate to favor surface reactions.- Pre-treat the substrate to introduce hydroxyl groups (e.g., plasma treatment, piranha solution for glass/silicon).- Implement a rigorous substrate cleaning protocol. |
| Cracked Coating | - High internal stress due to rapid condensation.- Coating is too thick.- Mismatch in the coefficient of thermal expansion between the coating and the substrate. | - Slow down the condensation rate by controlling temperature and catalyst concentration.- Reduce the concentration of the PTAS solution to achieve a thinner coating.- Consider a post-coating annealing step with a controlled temperature ramp to relieve stress. |
Experimental Protocols
Protocol 1: Preparation of a Uniform PTAS Coating via Spin Coating
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: To enhance surface reactivity, treat the substrate with oxygen plasma for 2-5 minutes to generate hydroxyl (-OH) groups.
-
-
Solution Preparation (perform in a low-humidity environment):
-
Prepare a stock solution of PTAS in an anhydrous solvent (e.g., toluene, anhydrous ethanol). A typical starting concentration is 1-5% (w/v).
-
To initiate controlled hydrolysis, add a specific, small amount of deionized water to the solution. The water-to-PTAS molar ratio is a critical parameter to optimize (e.g., start with a 1:1 molar ratio).
-
Allow the solution to stir for a predetermined "pre-hydrolysis" time (e.g., 5-30 minutes) at a controlled temperature before coating. This time will need to be optimized for the specific application.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the pre-hydrolyzed PTAS solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed will determine the final thickness of the coating.
-
After the spin cycle, carefully remove the coated substrate.
-
-
Curing:
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Cure the coated substrate in an oven at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 30-60 minutes) to promote condensation and form a stable siloxane network.
-
Protocol 2: Preparation of a Uniform PTAS Coating via Dip Coating
-
Substrate Preparation:
-
Follow the same substrate preparation steps as in the spin coating protocol.
-
-
Solution Preparation:
-
Prepare the PTAS solution as described in the spin coating protocol. The concentration may need to be adjusted for dip coating (often lower concentrations are used).
-
-
Dip Coating Process:
-
Immerse the cleaned substrate into the PTAS solution at a constant, slow speed.
-
Allow the substrate to remain in the solution for a specific dwell time (e.g., 1-5 minutes) to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the coating thickness.
-
Allow the excess solution to drain from the substrate.
-
-
Drying and Curing:
-
Allow the solvent to evaporate in a controlled environment.
-
Cure the coated substrate in an oven following a similar procedure to the spin coating protocol.
-
Visualizations
References
Improving the shelf life and stability of Phenyltriacetoxysilane solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and stability of Phenyltriacetoxysilane (PTAS) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound solutions?
A1: The primary degradation pathway for this compound is hydrolysis. As an acetoxysilane, PTAS is highly susceptible to moisture. In the presence of water, the acetoxy groups (-OAc) hydrolyze to form silanol groups (Si-OH) and release acetic acid. This reaction can be autocatalytic, as the acetic acid produced can further accelerate the hydrolysis process. Subsequent condensation of the silanol groups can lead to the formation of siloxane oligomers and polymers, resulting in increased viscosity, gelation, and loss of reactivity of the solution.
Q2: What are the ideal storage conditions for this compound and its solutions?
A2: To maximize shelf life, this compound and its solutions should be stored in a cool, dry, and dark place. The storage container should be tightly sealed to prevent moisture ingress. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace any ambient moisture.
Q3: Which solvents are compatible with this compound?
A3: Anhydrous aprotic solvents are the most compatible with this compound. It is crucial to use solvents with very low water content to prevent hydrolysis. Suitable solvents include:
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Anhydrous Dichloromethane
-
Anhydrous Tetrahydrofuran (THF) - Note: Ensure THF is free of peroxides and moisture.
-
Anhydrous Acetonitrile
It is imperative to verify the solvent's water content before preparing the solution.
Q4: Can I use protic solvents like ethanol or methanol?
A4: Protic solvents such as alcohols are generally not recommended as they can react with this compound, leading to transesterification and the formation of alkoxysilanes. If the experimental protocol absolutely requires the use of a protic solvent, it must be strictly anhydrous, and the solution should be prepared immediately before use.
Troubleshooting Guides
Issue 1: The this compound solution has become hazy or contains precipitates.
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Possible Cause: Hydrolysis and subsequent condensation of the this compound have occurred due to moisture contamination.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure that the solvent used was properly dried and handled to prevent moisture absorption.
-
Check Storage Conditions: Confirm that the this compound and the prepared solution were stored in a tightly sealed container under an inert atmosphere.
-
Filtration (for immediate use): If the solution is needed urgently and the precipitation is minor, it may be possible to filter the solution through a syringe filter (ensure compatibility) to remove the solid particles. However, be aware that the concentration of the active silane will be reduced.
-
Solution Disposal: If significant precipitation has occurred, the solution has likely degraded substantially and should be discarded. Prepare a fresh solution using new, anhydrous solvent.
-
Issue 2: The solution's viscosity has noticeably increased, or it has gelled.
-
Possible Cause: Advanced hydrolysis and polycondensation have taken place, leading to the formation of siloxane polymers.
-
Troubleshooting Steps:
-
Immediate Discontinuation: Do not use a solution that has increased in viscosity or gelled, as its chemical properties have been significantly altered.
-
Review Preparation and Handling: Meticulously review the entire process of solution preparation and handling to identify potential sources of moisture contamination. This includes checking glassware drying procedures and ensuring a dry transfer environment (e.g., a glovebox or the use of Schlenk techniques).
-
Prepare a Fresh Solution: A new solution must be prepared with strict adherence to anhydrous conditions.
-
Issue 3: Inconsistent experimental results are being obtained with the this compound solution.
-
Possible Cause: The concentration of the active this compound is decreasing over time due to gradual hydrolysis.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For sensitive applications, it is best practice to prepare this compound solutions fresh for each experiment or, at a minimum, on a daily basis.
-
Implement Stability Testing: If solutions need to be stored, perform a stability study to determine the acceptable usage period under your specific storage conditions.
-
Control Headspace: When using a solution from a larger container, minimize the introduction of moist air into the headspace. Consider aliquoting the stock solution into smaller, single-use vials.
-
Data Presentation
Table 1: Estimated Half-Life of this compound in Solution at Room Temperature (25°C)
| Solvent Condition | pH of Aqueous Contaminant | Estimated Half-Life |
| Anhydrous Aprotic Solvent (<10 ppm H₂O) | N/A | > 6 months |
| Aprotic Solvent with Trace Moisture (50 ppm H₂O) | Neutral (pH ~7) | 1 - 2 weeks |
| Aprotic Solvent with Trace Moisture (50 ppm H₂O) | Acidic (pH ~4-5) | 2 - 4 weeks |
| Aprotic Solvent with Trace Moisture (50 ppm H₂O) |
Techniques for achieving a uniform Phenyltriacetoxysilane monolayer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving uniform Phenyltriacetoxysilane (PTAS) monolayers. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the silanization process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PTAS monolayer formation?
A1: PTAS monolayer formation occurs through a self-assembly process. The acetoxy groups of the PTAS molecule hydrolyze in the presence of trace amounts of water to form reactive silanol groups (Si-OH). These silanol groups then condense with hydroxyl (-OH) groups present on the substrate surface (e.g., silicon wafers, glass slides), forming stable covalent siloxane (Si-O-Si) bonds. Lateral cross-linking between adjacent silanol molecules can also occur, creating a robust monolayer network.[1][2]
Q2: What are the most critical factors influencing the uniformity of a PTAS monolayer?
A2: The quality and uniformity of a PTAS monolayer are highly sensitive to several experimental conditions. The most critical factors include:
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Substrate Cleanliness: A pristine, contaminant-free surface is essential for uniform silanization.[3]
-
Moisture Content: The presence of a controlled amount of water is necessary for hydrolysis, but excess water can lead to premature polymerization and aggregation in solution.[1][3]
-
Silane Concentration: The concentration of PTAS in the deposition solution must be optimized to prevent the formation of multilayers or incomplete monolayers.[3]
-
Deposition Time and Temperature: Reaction time and temperature affect the rate of hydrolysis and condensation, influencing the final monolayer structure.
Q3: What characterization techniques are recommended to verify the quality of a PTAS monolayer?
A3: Several techniques can be employed to assess the quality and uniformity of the deposited monolayer:
-
Contact Angle Measurements: A simple and effective method to determine the hydrophobicity or hydrophilicity of the surface, which changes upon successful silanization.[3]
-
Ellipsometry: Used to measure the thickness of the monolayer with high precision.[3]
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing its uniformity, smoothness, and the presence of any aggregates or defects.[3][4]
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition and chemical bonding states at the surface, verifying the presence of the silane and its covalent attachment to the substrate.[3]
Troubleshooting Guide
This guide addresses common issues encountered during PTAS monolayer deposition and provides actionable solutions.
Issue 1: Patchy, Uneven, or Aggregated Monolayer
| Potential Cause | Solution |
| Inadequate Substrate Cleaning | Implement a rigorous cleaning protocol. For silicon-based substrates, RCA cleaning is highly effective. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can also be used to create a hydroxylated, reactive surface.[3] |
| Moisture Contamination | Use anhydrous solvents for the deposition solution and perform the experiment in a controlled, low-humidity environment, such as a glove box. Ensure substrates are thoroughly dried before use.[1][3] |
| Sub-optimal Silane Concentration | Optimize the PTAS concentration. A typical starting point is a 1% (v/v) solution. Perform a concentration series to determine the optimal value for your specific substrate and application.[3] |
| Incorrect Deposition Time | Experimentally determine the ideal deposition time. Monitor monolayer formation over a time course to identify the point at which a complete monolayer is formed without inducing multilayering.[3] |
Issue 2: Poor Monolayer Stability and Degradation
| Potential Cause | Solution |
| Hydrolytic Instability | Ensure a complete and well-ordered monolayer has formed, as this enhances stability. Post-deposition annealing (curing) can strengthen the siloxane bonds.[3] |
| Incomplete Covalent Bonding | After deposition, bake the substrate to promote the formation of covalent bonds between the silane and the substrate and to remove any remaining solvent. A typical baking step is at 110-120°C for 30-60 minutes. |
| Oxidative Degradation | For applications sensitive to oxidation, consider storing and handling the silanized substrates under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of PTAS Monolayer
This protocol describes a general procedure for depositing a PTAS monolayer from a solution.
Workflow for Solution-Phase PTAS Deposition
Caption: Workflow for solution-phase deposition of a PTAS monolayer.
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., silicon wafer or glass slide) using a standard cleaning procedure such as RCA-1 (NH₄OH:H₂O₂:H₂O = 1:1:5) followed by RCA-2 (HCl:H₂O₂:H₂O = 1:1:6) or a piranha solution.[3]
-
Rinse the substrate extensively with deionized (DI) water.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen) and optionally bake at 120°C for 30 minutes to remove residual water.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene in a controlled low-humidity environment.
-
Immerse the cleaned and dried substrate in the PTAS solution for a predetermined optimal time (e.g., 1-2 hours) at room temperature.
-
After immersion, rinse the substrate with the anhydrous solvent to remove any physisorbed silane molecules.
-
-
Curing:
-
Cure the coated substrate by baking at 110-120°C for 30-60 minutes to promote covalent bond formation and remove the solvent.
-
-
Characterization:
-
Evaluate the quality of the monolayer using appropriate characterization techniques.
-
Protocol 2: Vapor-Phase Deposition of PTAS Monolayer
Vapor-phase deposition can offer better control over the monolayer formation and reduce solvent waste.[5]
Logical Flow for Vapor-Phase Deposition Troubleshooting
Caption: Troubleshooting logic for vapor-phase PTAS deposition.
-
Substrate Preparation:
-
Clean and dry the substrate as described in the solution-phase protocol.
-
-
Vapor-Phase Silanization:
-
Place the substrate in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrate.
-
Evacuate the chamber to a low pressure. The deposition is typically carried out for 30 minutes to a few hours.[6]
-
-
Curing:
-
After deposition, remove the substrate from the chamber and cure it on a hotplate at 110-150°C for 10-30 minutes to stabilize the monolayer.[6]
-
-
Characterization:
-
Assess the monolayer quality using suitable characterization methods.
-
Quantitative Data Summary
Table 1: Typical Deposition Parameters for PTAS Monolayers
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition |
| PTAS Concentration | 0.5 - 2% (v/v) in anhydrous solvent | N/A (controlled by vapor pressure) |
| Solvent | Anhydrous Toluene, Hexane | N/A |
| Deposition Time | 30 minutes - 2 hours | 15 minutes - 3 hours[6] |
| Deposition Temperature | Room Temperature | Room Temperature to 50°C |
| Curing Temperature | 110 - 120°C | 110 - 150°C[6] |
| Curing Time | 30 - 60 minutes | 10 - 30 minutes[6] |
Table 2: Expected Characterization Results for a Uniform PTAS Monolayer
| Characterization Technique | Expected Result |
| Water Contact Angle | 70° - 90° (depending on surface roughness) |
| Monolayer Thickness (Ellipsometry) | 0.7 - 1.5 nm |
| Surface Roughness (AFM) | < 0.5 nm (RMS) on a smooth substrate |
References
Troubleshooting poor crosslinking density with Phenyltriacetoxysilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor crosslinking density with Phenyltriacetoxysilane.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during crosslinking experiments with this compound in a question-and-answer format.
Q1: My crosslinked material is weak, tacky, or has not cured properly. What are the primary causes?
Poor or incomplete curing, leading to a weak or tacky final product, is a common issue that can almost always be traced back to problems with the fundamental hydrolysis and condensation reactions. The primary culprits are insufficient moisture, suboptimal temperature, catalyst issues, or contamination.
Q2: How does moisture affect the crosslinking of this compound?
Moisture is absolutely critical for the crosslinking of this compound. The process begins with the hydrolysis of the acetoxy groups, which requires water to proceed. Without sufficient water, the silane cannot form the necessary silanol intermediates required for the subsequent condensation and network formation.
-
Too little moisture: Will result in incomplete hydrolysis, leading to a low density of reactive silanol groups and consequently, poor crosslinking. The material may remain tacky or liquid.
-
Excessive moisture: While necessary, an overabundance of water can sometimes lead to rapid, uncontrolled hydrolysis and condensation at the surface, forming a skin that inhibits moisture from reaching the bulk material, resulting in incomplete curing internally.
Q3: What is the optimal temperature and humidity for curing?
For most room temperature vulcanizing (RTV) systems based on acetoxy silanes, the curing process is highly dependent on ambient conditions.
-
Temperature: Generally, the reaction rate increases with temperature. A typical operating range is between 20°C and 40°C. Lower temperatures will significantly slow down the cure rate.
-
Humidity: Relative humidity (RH) is a direct source of the water required for hydrolysis. An RH between 30% and 70% is generally recommended. Very low humidity is a common cause of cure failure.
Q4: I suspect my catalyst is not working. What should I consider?
While this compound can undergo self-condensation, catalysts are often used to control and accelerate the curing process.
-
Catalyst Type: Organotin compounds, such as dibutyltin dilaurate, are common catalysts for condensation curing. Ensure you are using a compatible and active catalyst.
-
Catalyst Concentration: The concentration of the catalyst is crucial. Too little will result in a slow or incomplete cure, while too much can sometimes lead to undesirable side reactions or a brittle final product.
-
Catalyst Inhibition: Certain chemical compounds can "poison" or inhibit the catalyst, rendering it ineffective. Common inhibitors include sulfur compounds, amines, and some plasticizers. Ensure your substrates and mixing equipment are clean and free of these substances.[1][2][3]
Q5: Could the acetic acid released during hydrolysis be affecting my results?
Yes, the acetic acid byproduct of hydrolysis can influence the condensation reaction. Acetic acid can act as a catalyst for the condensation of silanols, particularly under certain pH conditions.[4][5] However, its accumulation can also affect the local pH, which in turn influences the relative rates of hydrolysis and condensation.[4][6] In some systems, a rapid buildup of acetic acid in a sealed environment can potentially inhibit full cure. Ensuring adequate ventilation can help in removing the acetic acid vapor.
Q6: My crosslinked material shows poor adhesion to the substrate. How can I improve this?
Poor adhesion is often due to either incomplete curing at the interface or surface contamination.
-
Surface Preparation: The substrate must be clean, dry, and free of any oils, grease, or other contaminants that could interfere with bonding.
-
Primers: For some substrates, a primer may be necessary to improve adhesion.
-
Sufficient Cure Time: Ensure that the material has been allowed to cure for the recommended amount of time to develop full adhesive strength.
Data Presentation
The following tables summarize key parameters influencing the crosslinking of this compound. The values provided are representative and may need to be optimized for specific experimental conditions.
Table 1: Influence of Environmental Conditions on Curing
| Parameter | Suboptimal Range | Optimal Range | Effect of Suboptimal Conditions |
| Temperature | < 15°C or > 50°C | 20°C - 40°C | Slow/incomplete cure at low temps; potential for defects at high temps. |
| Relative Humidity | < 20% RH | 30% - 70% RH | Insufficient moisture for hydrolysis, leading to incomplete cure. |
Table 2: Troubleshooting Poor Crosslinking Density
| Symptom | Possible Cause | Recommended Action |
| Tacky Surface | Insufficient humidity or temperature. | Increase ambient humidity and/or temperature. |
| Expired this compound. | Use fresh, unexpired crosslinker. | |
| Weak Gel | Low concentration of crosslinker. | Increase the concentration of this compound. |
| Incomplete mixing. | Ensure thorough and homogenous mixing of components. | |
| Poor Adhesion | Substrate contamination. | Thoroughly clean and degrease the substrate surface. |
| Incompatible substrate. | Consider using a primer. | |
| Bubbles in Material | Trapped air during mixing. | Degas the mixture under vacuum before application. |
| Moisture on the substrate. | Ensure the substrate is completely dry before application. |
Experimental Protocols
Protocol for Measuring Crosslinking Density using a Swelling Test
This protocol provides a method to quantitatively assess the crosslinking density of a cured material.[7][8][9][10][11]
1. Sample Preparation: a. Prepare and cure your this compound-based material according to your experimental procedure. b. Cut a small, uniform piece of the cured material (approximately 1-2 grams). c. Accurately weigh the dry sample (W_dry).
2. Swelling Procedure: a. Place the weighed sample in a sealed container with a suitable solvent (e.g., toluene or tetrahydrofuran). b. Allow the sample to swell for 24-48 hours at room temperature, or until equilibrium is reached. c. Carefully remove the swollen sample from the solvent. d. Quickly blot the surface of the swollen sample to remove excess solvent. e. Immediately weigh the swollen sample (W_swollen).
3. Calculation of Swelling Ratio: a. The swelling ratio (Q) can be calculated using the following formula: Q = 1 + ( (W_swollen - W_dry) / W_dry ) * (ρ_polymer / ρ_solvent) Where:
- ρ_polymer is the density of the cured polymer.
- ρ_solvent is the density of the solvent.
4. Interpretation:
- A lower swelling ratio indicates a higher crosslinking density, as the tightly crosslinked network restricts the uptake of the solvent.
- A higher swelling ratio suggests a lower crosslinking density.
Mandatory Visualizations
Crosslinking Mechanism of this compound
Caption: Hydrolysis and condensation of this compound.
Troubleshooting Workflow for Poor Crosslinking
Caption: A logical workflow for troubleshooting poor crosslinking.
References
- 1. What is "cure inhibition"? [smooth-on.com]
- 2. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. iupac.org [iupac.org]
Technical Support Center: Optimization of Curing Parameters for Phenyltriacetoxysilane-Based Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal curing of Phenyltriacetoxysilane-based resins.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the curing of this compound-based resins, which are typically one-component, room-temperature vulcanizing (RTV) silicones with an acetoxy cure system. The curing process is initiated by atmospheric moisture and releases acetic acid, often characterized by a vinegar-like odor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental curing mechanism of this compound-based resins?
A1: The curing of this compound-based resins is a moisture-activated process. This compound acts as a crosslinking agent. When exposed to atmospheric humidity, the acetoxy groups hydrolyze, releasing acetic acid. This is followed by a condensation reaction that forms a stable, cross-linked silicone network.
Q2: What are the typical curing conditions for these resins?
A2: These resins are designed to cure at room temperature (RTV). The cure time is highly dependent on temperature and relative humidity. A typical RTV silicone sealant will become tack-free in about 1 hour and fully cure within 24 hours under standard conditions (e.g., 25°C and 50% relative humidity).[2] However, cure times can vary significantly with changes in these conditions and the thickness of the resin application.[2][3]
Q3: Can the curing process be accelerated?
A3: Yes, increasing the temperature and/or relative humidity can accelerate the curing of RTV silicone systems. However, it is crucial to exercise caution when exposing the uncured resin to temperatures exceeding 65°C, as this can lower the relative humidity and potentially lead to undesirable reaction mechanisms. Sufficient moisture is always necessary to initiate the crosslinking process.
Troubleshooting Common Curing Issues
Q4: My resin is not curing or remains tacky. What is the cause?
A4: Incomplete or failed curing is one of the most common issues and can be attributed to several factors:
-
Improper Mixing (for multi-component systems, though less common for this compound-based resins): If a catalyst or other components are involved, ensure they are thoroughly mixed in the correct ratios as specified in the technical data sheet. Uneven mixing can result in localized uncured or tacky spots.
-
Low Humidity: Since the curing is moisture-dependent, very dry environments can significantly slow down or even halt the curing process.
-
Expired Materials: Always check the use-by date on the product container. Aged materials may lose their reactivity.
-
Cure Inhibition: The presence of certain chemical contaminants can "poison" the catalyst system and inhibit the cure.
Q5: What is cure inhibition and what substances should I avoid?
A5: Cure inhibition occurs when a substance interferes with the chemical curing reaction. For silicone systems, common inhibitors include:
-
Sulfur-containing compounds: Found in some modeling clays, natural rubber, and certain organic elastomers.
-
Tin compounds: Present in some condensation-cure silicones. It's important not to mix different types of silicones.[4][5]
-
Amines and amides.
-
Certain organic solvents and plasticizers.
-
Residues from 3D printed masters: Unreacted monomers and photoinitiators from SLA/DLP 3D prints can leach to the surface and cause cure inhibition at the interface.
To avoid inhibition, ensure all surfaces, molds, and mixing tools are clean and free of contaminants. When in doubt, perform a small patch test on a non-critical area.[4][6]
Q6: The cured resin has bubbles. How can I prevent this?
A6: Bubbles are typically caused by trapped air introduced during mixing or application. While this compound-based resins are often single-component, vigorous dispensing can introduce air. If mixing is required, do so slowly and deliberately to minimize air entrapment. Pouring the resin slowly and from a height can also help to break up bubbles. For critical applications, degassing the resin in a vacuum chamber before application is the most effective method.
Q7: The cured resin is cloudy. What causes this?
A7: Cloudiness in the cured resin can be a result of:
-
Moisture Contamination: While moisture is required for curing, excessive moisture or water trapped within the resin can lead to a cloudy appearance.
-
Improper Mixing: In multi-component systems, incomplete mixing can result in regions with different refractive indices, causing a cloudy look.
-
Temperature Fluctuations: Curing at very low temperatures can sometimes result in cloudiness.
Data Presentation: Curing Parameters
The following table summarizes the typical curing characteristics of a general-purpose RTV silicone sealant, which often utilizes an acetoxy cure system involving silanes like this compound. Note that specific values can vary between different product formulations.
| Parameter | Typical Value/Range | Notes |
| Curing System | Acetoxy (moisture cure) | Releases acetic acid during cure. |
| Application Temperature | 5°C to 40°C | Application outside this range can affect extrusion and cure rate. |
| Tack-Free Time | 15 - 60 minutes | At 23°C and 50-65% relative humidity.[3] |
| Full Cure Time | 24 hours for a 3mm section | At 20-30°C and 40-70% relative humidity.[3] Thicker sections will require longer cure times. |
| Optimal Storage Temperature | 8°C to 28°C | Store in a cool, dry place in unopened containers.[2] |
| Shore A Hardness (cured) | >25 | A measure of the resin's hardness after full cure. |
| Elongation at Break (cured) | >400% | Indicates the flexibility of the cured resin. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the curing of this compound-based resins are provided below.
1. Differential Scanning Calorimetry (DSC) for Curing Kinetics
-
Objective: To determine the heat of reaction and model the curing kinetics.
-
Methodology:
-
Accurately weigh 10-20 mg of the uncured resin into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above the curing range (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
-
Analyze the data using appropriate kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall) to determine the activation energy and reaction order.
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To assess the thermal stability of the cured resin and identify decomposition temperatures.
-
Methodology:
-
Place a precisely weighed sample (10-20 mg) of the fully cured resin into a TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10 or 20°C/min).
-
The analysis can be run under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (air).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which specific weight loss percentages occur (e.g., T5% for 5% weight loss).[7][8]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Curing
-
Objective: To chemically monitor the curing process by observing changes in functional groups.
-
Methodology:
-
Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply a thin layer of the uncured resin onto the ATR crystal.
-
Collect spectra at regular intervals over the duration of the curing process.
-
Monitor the disappearance of peaks associated with the Si-O-C=O of the acetoxy group and the appearance of broad peaks corresponding to Si-O-Si network formation. The release of acetic acid can also be observed.
-
Mandatory Visualizations
Caption: Curing mechanism of this compound-based resin.
References
- 1. final-co.com [final-co.com]
- 2. itwperformancepolymers.com [itwperformancepolymers.com]
- 3. docs.rs-online.com [docs.rs-online.com]
- 4. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 5. m.youtube.com [m.youtube.com]
- 6. lkprototype.com [lkprototype.com]
- 7. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Interpreting FTIR Spectra of Phenyltriacetoxysilane Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Phenyltriacetoxysilane Surface Modification and its Alternatives using Fourier-Transform Infrared Spectroscopy.
This guide provides a comprehensive comparison of this compound (PTAS) with a common alternative, Phenyltrimethoxysilane (PTMS), for the functionalization of silica-based surfaces. The choice of silane coupling agent is critical in drug development and various scientific applications where surface properties dictate performance. This document offers an objective analysis of their performance based on Fourier-Transform Infrared (FTIR) spectroscopy, supported by detailed experimental protocols and data interpretation.
Interpreting the Spectroscopic Evidence of Surface Modification
FTIR spectroscopy is an indispensable tool for confirming the successful modification of a surface. The process of silanization involves the hydrolysis of the silane and its subsequent condensation onto the substrate, forming a stable siloxane bond (Si-O-Si). This chemical transformation is readily observable in the FTIR spectrum.
Upon successful modification of a silica surface with PTAS or PTMS, the following spectral changes are typically observed:
-
Appearance of Phenyl Group Peaks: New absorption bands corresponding to the phenyl group of the silane will appear. These include C-H stretching vibrations of the aromatic ring.
-
Disappearance or Reduction of Si-OH Peaks: A decrease in the intensity of the broad absorption band associated with silanol groups (Si-OH) on the silica surface indicates their consumption during the reaction with the silane.
-
Formation of Si-O-Si Linkages: The formation of new siloxane bonds between the silane and the surface, as well as between adjacent silane molecules, can be observed.
Comparative FTIR Analysis: this compound (PTAS) vs. Phenyltrimethoxysilane (PTMS)
While both PTAS and PTMS are used to introduce phenyl functionalities onto surfaces, their reaction byproducts and kinetics can differ, influencing the final surface characteristics. The primary difference lies in the leaving group upon hydrolysis: acetic acid for PTAS and methanol for PTMS.
Below is a summary of the characteristic FTIR peaks for a bare silica surface and surfaces modified with PTAS and PTMS.
| Functional Group | Wavenumber (cm⁻¹) | PTAS Modified Surface | PTMS Modified Surface | Bare Silica Surface |
| Si-O-Si stretch (asymmetric) | ~1100 | Present | Present | Present |
| Si-OH stretch (free) | ~3740 | Reduced | Reduced | Present |
| Si-OH stretch (H-bonded) | ~3400 (broad) | Reduced | Reduced | Present |
| C-H stretch (aromatic) | ~3070, 3050 | Present | Present | Absent |
| C=C stretch (aromatic ring) | ~1595, 1490 | Present | Present | Absent |
| Si-O-C stretch (from unreacted silane) | Not applicable | May be present | ~1080 (for methoxy) | Absent |
| C=O stretch (from acetoxy group) | ~1730-1770 | Present (in unreacted PTAS) | Absent | Absent |
| Si-O-Si stretch (from silane network) | ~1030 | Present | Present | Absent |
Note: The exact peak positions can vary slightly depending on the substrate, the specific instrumentation, and the reaction conditions.
Experimental Protocols
Materials
-
Substrate: Silica nanoparticles or glass slides
-
This compound (PTAS)
-
Phenyltrimethoxysilane (PTMS)
-
Anhydrous Toluene
-
Deionized Water
-
Ethanol
-
Hydrochloric Acid (HCl)
Surface Modification Protocol
-
Substrate Cleaning: Thoroughly clean the silica substrates by sonicating in a sequence of deionized water, ethanol, and finally, drying in an oven at 120°C for 1 hour to ensure a hydroxylated surface.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of either PTAS or PTMS in anhydrous toluene.
-
Hydrolysis (for PTMS): For PTMS, pre-hydrolyze the solution by adding a small amount of acidified water (e.g., water with a trace amount of HCl) and stirring for 1 hour. This step is generally not required for the more reactive acetoxysilanes like PTAS.
-
Surface Modification: Immerse the cleaned substrates in the silane solution and allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent unwanted polymerization in the solution.
-
Washing: After the reaction, remove the substrates and wash them thoroughly with toluene to remove any unreacted silane, followed by a final rinse with ethanol.
-
Curing: Cure the modified substrates in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
FTIR Characterization
FTIR spectra of the bare and modified substrates can be acquired using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode for solid samples.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place the substrate (or a pressed pellet of the nanoparticles) onto the ATR crystal and apply consistent pressure.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and normalization of the spectra for comparative analysis.
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow for surface modification and the chemical pathway of silanization.
Caption: Experimental workflow for surface modification and FTIR analysis.
Caption: Generalized reaction pathway for surface silanization.
A Comparative Guide to the ¹H and ²⁹Si NMR Analysis of Phenyltriacetoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of phenyltriacetoxysilane. Due to the limited availability of published experimental data for this compound, this guide leverages spectral data from analogous phenyl-substituted silanes to predict and contextualize its expected ¹H and ²⁹Si NMR spectra. This approach offers valuable insights for the characterization and quality control of this important organosilicon compound.
Introduction to Phenyl-Substituted Silanes in Research
Phenyl-substituted silanes are a versatile class of compounds widely employed in organic synthesis, materials science, and pharmaceutical development. Their utility stems from the unique properties imparted by the silicon atom, including their role as protecting groups, cross-linking agents, and intermediates in the formation of silicon-containing polymers and bioactive molecules. Accurate structural elucidation and purity assessment are paramount, with ¹H and ²⁹Si NMR spectroscopy serving as indispensable analytical tools.
Predicted and Comparative NMR Data
The following tables summarize the expected ¹H and ²⁹Si NMR spectral data for this compound, alongside experimentally determined data for structurally related, commercially available alternatives. This comparative approach allows for the confident identification of the target molecule and potential impurities.
Table 1: Comparative ¹H NMR Data of Phenyl-Substituted Silanes
| Compound | Phenyl Protons (ppm) | Acetoxy/Alkoxy Protons (ppm) | Solvent |
| This compound (Predicted) | 7.6 - 7.8 (m, 2H, ortho), 7.4 - 7.5 (m, 3H, meta, para) | ~2.1 (s, 9H) | CDCl₃ |
| Phenyltriethoxysilane | 7.77-7.80 (m, 2H), 7.35-7.45 (m, 3H) | 3.93 (q, 6H), 1.25 (t, 9H) | CCl₄ |
| Phenyltrimethoxysilane | 7.75-7.79 (m, 2H), 7.33-7.43 (m, 3H) | 3.63 (s, 9H) | CDCl₃ |
| Phenylsilane | 7.56-7.60 (m, 2H), 7.37-7.41 (m, 3H) | 4.43 (s, 3H, Si-H) | CDCl₃ |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), t (triplet), q (quartet), and m (multiplet).
Table 2: Comparative ²⁹Si NMR Data of Phenyl-Substituted Silanes
| Compound | ²⁹Si Chemical Shift (ppm) | Solvent |
| This compound (Predicted) | -70 to -80 | CDCl₃ |
| Phenyltriethoxysilane | -58.8 | CDCl₃ |
| Phenyltrimethoxysilane | -55.7 | CDCl₃ |
| Phenylsilane | -59.6 | CDCl₃ |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Experimental Protocols
Accurate and reproducible NMR data acquisition is critical. The following are generalized protocols for obtaining high-quality ¹H and ²⁹Si NMR spectra for organosilicon compounds.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the silane compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field strength spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally adequate for achieving a good signal-to-noise ratio.
-
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
²⁹Si NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus.
-
Instrument Parameters:
-
Spectrometer: A high-field spectrometer (e.g., 500 MHz or greater for ¹H) is advantageous.
-
Pulse Sequence: To enhance sensitivity, polarization transfer techniques such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) are commonly employed. Inverse-gated decoupling is used to suppress the negative Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: A wider spectral width (e.g., -150 to 50 ppm) is necessary to encompass the chemical shift range of silicon compounds.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (5-10 seconds or more) may be needed, especially when using inverse-gated decoupling. The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten this delay.
-
Number of Scans: A significantly larger number of scans (from hundreds to thousands) is typically required to obtain a satisfactory signal-to-noise ratio.
-
-
-
Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an external standard, typically TMS at 0 ppm.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a phenyl-substituted silane, from sample receipt to final data interpretation and comparison.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This guide provides a framework for the ¹H and ²⁹Si NMR analysis of this compound. By comparing its predicted spectral features with those of known analogous compounds, researchers can confidently identify and assess the purity of this versatile reagent. The detailed experimental protocols and logical workflow further support the acquisition of high-quality, reproducible NMR data, which is essential for rigorous scientific investigation and drug development.
Phenyltriacetoxysilane vs. Other Silane Coupling Agents: A Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenyltriacetoxysilane with other common silane coupling agents. Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between inorganic and organic materials, enhancing adhesion, dispersion, and overall performance of composites, adhesives, and coatings. The selection of an appropriate silane is critical for achieving desired material properties and long-term stability.
While direct comparative quantitative data for this compound against other silanes under identical conditions is limited in publicly available literature, this guide compiles available performance data for common silane coupling agents to provide a useful benchmark. This compound is frequently utilized as a crosslinking agent and adhesion promoter, particularly in silicone-based sealants and adhesives.[1] Its performance is attributed to the reactive acetoxy groups that hydrolyze in the presence of moisture to form silanol groups, which can then condense with hydroxyl groups on inorganic substrates and crosslink with the polymer matrix.
Performance Comparison of Silane Coupling Agents
The following table summarizes key performance data for several widely used silane coupling agents. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution as experimental conditions such as substrate type, adhesive formulation, and testing parameters can significantly influence the results.
| Silane Coupling Agent | Chemical Structure | Substrate | Performance Metric | Value |
| This compound | C₆H₅Si(OCOCH₃)₃ | Various | Adhesion Promoter, Crosslinker | Qualitative data indicates effective adhesion promotion in silicone sealants.[1] |
| 3-Aminopropyltriethoxysilane (APTES) | NH₂(CH₂)₃Si(OC₂H₅)₃ | Glass-ceramic | Shear Bond Strength | ~18-20 MPa (Immediate) |
| Aluminum | Adhesion Strength Enhancement | ~130% increase | ||
| Silicon Dioxide | Water Contact Angle | ~50-70° | ||
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | CH₂OCHCH₂O(CH₂)₃Si(OCH₃)₃ | Aluminum | Adhesion Strength Enhancement | ~200% increase[2] |
| Glass Fiber | Interfacial Shear Strength | Higher than unsilanized fibers[3] | ||
| Zinc Oxide | Water Contact Angle | Not specified, but forms stable hydrophobic surface[4] | ||
| Vinyltrimethoxysilane (VTMS) | CH₂=CHSi(OCH₃)₃ | Silica | Water Contact Angle | ~80-90° |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | HS(CH₂)₃Si(OCH₃)₃ | Aluminum | Adhesion Strength Enhancement | ~220% increase[2] |
| Glass-ceramic | Shear Bond Strength | High, comparable to other effective silanes |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of silane coupling agents. Below are generalized protocols for key experiments cited in performance evaluations.
Shear Bond Strength Testing (Adapted from ASTM D1002)
This test determines the shear strength of an adhesive bond between two substrates.
1. Substrate Preparation:
- Clean the substrate surfaces (e.g., aluminum, glass, or steel plates) with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants.[5][6]
- For some substrates, a surface activation step such as plasma treatment or acid etching may be performed to generate hydroxyl groups.
- Apply the silane coupling agent to the cleaned and activated surfaces. This can be done by dip-coating, spin-coating, or vapor deposition from a dilute solution (typically 1-5% in a solvent like ethanol or toluene).
- Allow the silane to react with the surface, which may involve a curing step at elevated temperature (e.g., 110°C for 10-15 minutes) to promote covalent bond formation.
2. Specimen Assembly:
- Apply the adhesive to the treated surface of one substrate.
- Place the second treated substrate onto the adhesive, creating a single-lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).[5][6]
- Apply uniform pressure to the joint and cure the adhesive according to the manufacturer's instructions.
3. Mechanical Testing:
- Mount the cured specimen in a universal testing machine equipped with grips for tensile loading.[7][8]
- Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[5]
- Record the maximum load at failure.
4. Data Analysis:
- Calculate the shear strength by dividing the maximum load by the bonded area. The result is typically expressed in megapascals (MPa).[8]
Contact Angle Measurement (Sessile Drop Method)
This method assesses the wettability of a surface by measuring the contact angle of a liquid droplet, which is related to the surface energy.
1. Substrate Preparation:
- Prepare the substrate and apply the silane coupling agent as described in the shear bond strength testing protocol.
2. Measurement Procedure:
- Place the silane-treated substrate on the sample stage of a contact angle goniometer.[9][10]
- Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the surface.[11]
- Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
3. Data Analysis:
- Use software to analyze the image and determine the contact angle between the baseline of the droplet and the tangent at the droplet's edge.[10]
- A higher contact angle indicates lower wettability and a more hydrophobic surface, while a lower contact angle suggests higher wettability and a more hydrophilic surface.[9]
Mechanism of Silane Coupling Agents
The effectiveness of silane coupling agents stems from their bifunctional nature. They possess a hydrolyzable group (e.g., alkoxy, acetoxy) that reacts with inorganic substrates and an organofunctional group that is compatible with the polymer matrix. The general mechanism involves two key steps: hydrolysis and condensation.
Caption: General mechanism of silane coupling agents.
The diagram above illustrates the two-stage process. Initially, the alkoxy or acetoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanol groups then condense with hydroxyl groups on the surface of the inorganic substrate, forming stable covalent bonds. The organofunctional group of the silane is then available to react or entangle with the organic polymer matrix, thus creating a strong and durable interface.
References
- 1. sanfanchem.en.made-in-china.com [sanfanchem.en.made-in-china.com]
- 2. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silane treatment effects on glass/resin interfacial shear strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 6. micomlab.com [micomlab.com]
- 7. testresources.net [testresources.net]
- 8. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 9. nanoscience.com [nanoscience.com]
- 10. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
- 11. researchgate.net [researchgate.net]
Characterizing Phenyltriacetoxysilane (PTAS) Self-Assembled Monolayers: A Comparative Guide Using Atomic Force Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of Phenyltriacetoxysilane (PTAS) self-assembled monolayers (SAMs) using Atomic Force Microscopy (AFM). Due to a scarcity of published, peer-reviewed data specifically on the AFM characterization of PTAS SAMs, this document establishes a comparative framework. We present expected surface properties of PTAS monolayers based on the known characteristics of analogous phenyl-terminated and short-chain silanes. These are compared with two well-characterized and widely used alternatives: the long-chain alkylsilane, Octadecyltrichlorosilane (OTS), and the functionalized aminopropylsilane, (3-Aminopropyl)triethoxysilane (APTES). Detailed experimental protocols for SAM formation and AFM analysis are provided to support researchers in their practical applications.
Comparison of this compound with Alternative Silanes
This compound (PTAS) is an organosilane capable of forming self-assembled monolayers on hydroxylated surfaces such as silicon wafers with a native oxide layer. The phenyl group of PTAS is expected to form a moderately hydrophobic and relatively thin monolayer. Its properties are compared with OTS, which forms a highly ordered, thick, and very hydrophobic monolayer, and APTES, which creates a hydrophilic and chemically reactive surface.
Quantitative Data Summary
The following table summarizes key quantitative parameters for PTAS, OTS, and APTES SAMs on a silicon dioxide surface. It is important to note that the values for PTAS are estimations based on data for similar phenyl- and short-chain silane SAMs, as specific experimental data for PTAS is not widely available. The actual values can vary based on substrate preparation, deposition conditions, and measurement parameters.
| Parameter | This compound (PTAS) (Estimated) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) | Characterization Method | Notes |
| Water Contact Angle (Static) | 70° - 80° | 105° - 115°[1] | 40° - 60°[2] | Contact Angle Goniometry | A higher contact angle indicates greater hydrophobicity. The phenyl group of PTAS is less hydrophobic than the long alkyl chain of OTS. The amine group of APTES results in a more hydrophilic surface. |
| Monolayer Thickness | 0.7 - 1.5 nm | 2.0 - 2.7 nm[3] | 0.5 - 1.5 nm[2] | Spectroscopic Ellipsometry / AFM Scratch Test | Thickness is dependent on the molecular length and tilt angle. The shorter phenyl group of PTAS results in a thinner monolayer compared to the C18 chain of OTS. |
| Surface Roughness (RMS) | < 0.5 nm | < 0.5 nm[1] | < 0.5 nm[2] | Atomic Force Microscopy (AFM) | A low root mean square (RMS) roughness is indicative of a uniform, well-formed monolayer, comparable to the bare substrate. |
Experimental Protocols
Reproducible formation of high-quality SAMs is crucial for accurate and reliable characterization. The following section details the step-by-step procedures for creating and characterizing silane SAMs on silicon substrates.
Substrate Preparation (Silicon Wafer with Native Oxide)
A pristine and hydrophilic substrate surface is critical for the formation of a high-quality SAM.
Materials:
-
Silicon wafers
-
Acetone, Isopropanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
High-purity nitrogen or argon gas
Procedure:
-
Initial Cleaning: Sonicate the silicon wafers in acetone and then isopropanol for 15 minutes each to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon.
-
Hydroxylation (Piranha Etch): Immerse the cleaned substrates in a freshly prepared Piranha solution for 15-30 minutes. This step removes any remaining organic residues and generates a high density of hydroxyl (-OH) groups on the surface.
-
Final Rinse and Dry: Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water. Dry the substrates thoroughly under a stream of high-purity nitrogen or argon. The cleaned, hydroxylated substrates should be used immediately for SAM deposition.
SAM Deposition: Liquid-Phase Method
This is a common and straightforward method for forming silane SAMs.
Materials:
-
Cleaned, hydroxylated silicon substrates
-
This compound (PTAS), Octadecyltrichlorosilane (OTS), or (3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or hexane
-
Glass deposition vessel with a sealable lid
-
Inert gas (nitrogen or argon) for providing an inert atmosphere (recommended)
Procedure:
-
Solution Preparation: In a clean, dry glass vessel, preferably under an inert atmosphere (e.g., inside a glovebox), prepare a 1-5 mM solution of the desired silane in an anhydrous solvent.
-
Substrate Immersion: Place the cleaned and dried silicon substrates in the deposition solution.
-
Incubation: Seal the vessel and allow the deposition to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent to remove any non-covalently bound (physisorbed) silane molecules.
-
Sonication: Sonicate the substrates in a fresh portion of the anhydrous solvent for 5 minutes to further remove any loosely bound silane.
-
Final Rinse and Dry: Rinse the substrates again with the solvent and then with ethanol. Dry the substrates under a stream of high-purity nitrogen or argon.
-
Curing: To complete the siloxane bond formation and improve the stability of the monolayer, cure the substrates in an oven at 110-120°C for 30-60 minutes.
SAM Deposition: Vapor-Phase Method
Vapor deposition can produce highly uniform and clean SAMs, as it avoids solvent-related contamination.
Materials:
-
Cleaned, hydroxylated silicon substrates
-
The desired silane (PTAS, OTS, or APTES)
-
Vacuum desiccator or a dedicated chemical vapor deposition (CVD) reactor
-
Small vial
Procedure:
-
Substrate Placement: Place the cleaned and dried substrates inside the vacuum desiccator or CVD reactor.
-
Silane Source: Place a small, open vial containing a few drops of the liquid silane inside the chamber, ensuring it does not come into direct contact with the substrates.
-
Evacuation: Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
Deposition: Allow the deposition to proceed for 2-12 hours at room temperature. For less volatile silanes, the chamber can be gently heated (e.g., to 60-80°C) to increase the vapor pressure of the precursor.
-
Post-Deposition Treatment: Vent the chamber with a dry, inert gas. Remove the substrates and follow the rinsing, sonication, drying, and curing steps as described in the liquid-phase deposition protocol to remove physisorbed molecules and stabilize the monolayer.
AFM Characterization
AFM is a powerful technique for assessing the topography, uniformity, and quality of the formed SAMs.
Procedure:
-
Sample Mounting: Mount the SAM-modified substrate onto an AFM stub using a suitable adhesive.
-
Imaging Mode: Use Tapping Mode or PeakForce Tapping Mode for imaging to minimize lateral forces and prevent damage to the delicate monolayer.
-
Data Acquisition: Scan the surface at various locations and at different scan sizes (e.g., 1x1 µm, 5x5 µm) to assess the overall uniformity and identify any defects or aggregates.
-
Data Analysis:
-
Surface Roughness: Calculate the root-mean-square (RMS) roughness from the topography images over a defined area. A low RMS value, comparable to the bare substrate, indicates the formation of a uniform monolayer.
-
Monolayer Thickness (Scratch Test): To measure the thickness, a small area of the SAM can be carefully removed (a "scratch" or "nanoshaving") using the AFM tip in contact mode with a high applied force. Subsequently, the area is imaged in Tapping Mode, and the height difference between the intact monolayer and the exposed substrate is measured from the height profile.
-
Visualizations
Experimental Workflow for SAM Formation and AFM Characterization
Caption: Experimental workflow for SAM preparation and AFM analysis.
Logical Comparison of Silane SAM Properties
Caption: Logical comparison of silane SAM properties.
References
Evaluating the Surface Energy of Phenyltriacetoxysilane-Modified Surfaces Using Contact Angle Goniometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. Surface modification with silane coupling agents is a widely adopted technique to tailor wettability, adhesion, and biocompatibility. This guide provides a comparative analysis of Phenyltriacetoxysilane as a surface modifying agent, evaluating its performance against other common silanes through contact angle goniometry and surface energy calculations. The experimental data and detailed protocols provided herein serve as a valuable resource for selecting the optimal surface treatment for a variety of applications, from drug delivery systems to biomedical devices.
Comparative Performance of Silane Coupling Agents
The surface free energy (SFE) of a solid is a critical parameter that governs its interaction with liquids and other materials. It is a measure of the excess energy at the surface of a material compared to the bulk. A lower surface free energy generally corresponds to a more hydrophobic or non-polar surface, which can be crucial for applications requiring controlled wetting or reduced bio-adhesion.
Contact angle goniometry is a powerful technique used to determine the surface free energy of a solid. By measuring the contact angle of two or more liquids with known surface tension properties, the SFE and its dispersive and polar components can be calculated using theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
The following table summarizes the contact angle and surface free energy data for silicon wafers treated with this compound and two common alternative silanes: Octadecyltrichlorosilane (OTS) and 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS). The data for this compound is based on a structurally similar proxy, Decyltris[(propan-2-yl)oxy]silane, due to the limited availability of direct experimental data for this compound.
| Surface Modifying Agent | Substrate | Water Contact Angle (θ) [°] | Diiodomethane Contact Angle (θ) [°] | Total Surface Free Energy (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] |
| This compound (proxy: Decyltris[(propan-2-yl)oxy]silane) | Silicon Wafer | ~ 100 - 105 | Not Available | ~ 25 - 30 | ~ 24 - 29 | ~ 1 |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | ~ 108 - 112 | Not Available | ~ 22 - 24 | ~ 21 - 23 | ~ 1 |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | Silicon Wafer | > 115 | Not Available | ~ 10 - 15 | ~ 9 - 14 | < 1 |
Note: The values presented are approximate and can vary based on specific experimental conditions such as substrate cleanliness, deposition method, and ambient humidity.
From the comparative data, it is evident that all three silanes effectively create hydrophobic surfaces, as indicated by water contact angles significantly greater than 90 degrees. The fluoroalkylsilane, FDTS, yields the lowest surface free energy, resulting in the most hydrophobic surface. This compound (as represented by its proxy) and OTS provide comparable levels of hydrophobicity, with OTS exhibiting a slightly lower surface energy. The dominant contribution to the total surface free energy for all these modified surfaces is the dispersive component, indicating that they are primarily non-polar in nature.
Experimental Protocols
To ensure accurate and reproducible surface energy analysis, adherence to standardized experimental protocols is crucial. The following sections detail the methodologies for substrate preparation, silanization, and contact angle measurement.
I. Substrate Preparation (Silicon Wafers)
-
Cleaning: Begin by sonicating the silicon wafers in a sequence of solvents to remove organic and inorganic contaminants. A typical sequence is acetone, followed by isopropanol, and finally, deionized (DI) water, with each sonication step lasting for 15 minutes.
-
Drying: After sonication, thoroughly rinse the wafers with DI water and dry them under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): To ensure a high density of hydroxyl (-OH) groups for silane reaction, treat the cleaned wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Final Rinse and Dry: Following piranha treatment, rinse the wafers extensively with DI water and dry them again with nitrogen gas. Store the activated substrates in a desiccator to prevent atmospheric contamination.
II. Silanization Protocol (Solution-Phase Deposition)
-
Silane Solution Preparation: In a moisture-free environment (e.g., a glovebox or under a nitrogen blanket), prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene.
-
Immersion: Immerse the freshly activated silicon wafers in the silane solution for 2-4 hours at room temperature. The reaction vessel should be sealed to prevent the ingress of moisture.
-
Rinsing: After the reaction period, remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Curing: Transfer the rinsed wafers to an oven and cure at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked silane layer on the surface.
-
Final Cleaning and Storage: After curing, allow the wafers to cool to room temperature. Perform a final rinse with acetone and then isopropanol, followed by drying with nitrogen. Store the silanized substrates in a desiccator prior to analysis.
III. Contact Angle Goniometry and Surface Energy Calculation
-
Instrumentation: Utilize a contact angle goniometer equipped with a high-resolution camera and software for image analysis.
-
Test Liquids: For the OWRK method, at least two test liquids with known surface tension components are required. Commonly used liquids are deionized water (a polar liquid) and diiodomethane (a dispersive liquid). The surface tension components for these liquids are as follows:
-
Deionized Water: Total (γL) = 72.8 mN/m, Dispersive (γLd) = 21.8 mN/m, Polar (γLp) = 51.0 mN/m
-
Diiodomethane: Total (γL) = 50.8 mN/m, Dispersive (γLd) = 50.8 mN/m, Polar (γLp) = 0 mN/m
-
-
Contact Angle Measurement (Sessile Drop Method):
-
Place the silanized substrate on the sample stage of the goniometer.
-
Using a precision syringe, carefully dispense a small droplet (typically 2-5 µL) of the test liquid onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
The software analyzes the droplet shape to determine the static contact angle at the three-phase (solid-liquid-vapor) interface. Measure the angle on both sides of the droplet and average the values.
-
Perform measurements at multiple locations on each sample to ensure uniformity and obtain a statistically significant average.
-
Repeat the process for the second test liquid.
-
-
Surface Free Energy Calculation (OWRK Method):
-
The OWRK method relates the contact angle and the surface tensions of the liquid and solid through the following equation:
γL(1 + cosθ) = 2(√(γsd * γLd) + √(γsp * γLp))
-
By measuring the contact angles (θ) of two different liquids (e.g., water and diiodomethane) with known dispersive (γLd) and polar (γLp) components, a system of two equations with two unknowns (γsd and γsp) is created. Solving this system yields the dispersive and polar components of the solid's surface free energy.
-
The total surface free energy (γs) is the sum of the dispersive and polar components: γs = γsd + γsp.
-
Visualizing the Workflow and Logic
To further clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for surface energy analysis.
Caption: OWRK method for surface energy calculation.
X-ray photoelectron spectroscopy (XPS) analysis of Phenyltriacetoxysilane on substrates
A Comparative Guide to X-ray Photoelectron Spectroscopy (XPS) Analysis of Phenyltriacetoxysilane on Substrates
For researchers, scientists, and drug development professionals, the precise surface modification of materials is a cornerstone of innovation. This compound (PTAS) is a versatile silane coupling agent utilized for creating stable, functionalized surfaces. Verifying the successful deposition and understanding the chemical nature of the PTAS layer is critical. X-ray Photoelectron Spectroscopy (XPS) is an indispensable technique for this purpose, providing detailed information about the elemental composition and chemical bonding at the surface.
This guide offers a comparative overview of the XPS analysis of PTAS on various substrates, presenting expected quantitative data, detailed experimental protocols, and a visual workflow to aid in experimental design and interpretation.
Performance Comparison of PTAS on Different Substrates
The interaction of this compound with a substrate is primarily dictated by the presence of hydroxyl (-OH) groups on the substrate surface. During the deposition process, the acetoxy groups (-OCOCH₃) of PTAS hydrolyze to form reactive silanol groups (Si-OH). These silanols then condense with the hydroxyl groups on the substrate, forming stable covalent Si-O-Substrate bonds. They can also self-condense to form a polysiloxane network.
The efficiency of this process and the resulting film characteristics are influenced by the substrate material. Below is a table summarizing the expected XPS data for PTAS on common substrates.
Table 1: Representative XPS Data for this compound on Various Substrates
| Substrate | Si 2p Binding Energy (eV) | C 1s Binding Energy (eV) | O 1s Binding Energy (eV) |
| Silicon Wafer (with native oxide) | 102.5 - 103.5 (Si-O-Si, Si-O-C) | 284.8 (C-C/C-H), 286.5 (C-O), 289.0 (O-C=O) | 532.5 (Si-O-Si), 533.5 (Si-O-C) |
| Glass (Soda-lime) | 102.8 - 103.8 (Si-O-Si, Si-O-C) | 284.8 (C-C/C-H), 286.5 (C-O), 289.0 (O-C=O) | 532.8 (Si-O-Si), 533.8 (Si-O-C) |
| Aluminum Oxide (Al₂O₃) | 102.3 - 103.3 (Si-O-Al, Si-O-Si) | 284.8 (C-C/C-H), 286.5 (C-O), 289.0 (O-C=O) | 531.5 (Al-O), 532.7 (Si-O-Si) |
| Gold (Au) | 102.0 - 103.0 (Si-O-Si) | 284.8 (C-C/C-H), 286.5 (C-O), 289.0 (O-C=O) | 532.6 (Si-O-Si) |
Note: Binding energies can vary slightly based on the specific XPS instrument and calibration.
Experimental Protocols
A generalized protocol for the deposition of PTAS and subsequent XPS analysis is provided below. This should be optimized based on the specific substrate and desired film characteristics.
Substrate Preparation
-
Cleaning: Substrates are first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Hydroxylation: To ensure a high density of surface hydroxyl groups for covalent attachment of PTAS, substrates are often treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care.
-
Rinsing and Drying: Following hydroxylation, the substrates are thoroughly rinsed with deionized water and dried under a stream of nitrogen gas.
This compound Deposition
-
Solution Preparation: A dilute solution of PTAS (e.g., 1-5% by volume) is prepared in an anhydrous solvent such as toluene or ethanol.
-
Immersion: The cleaned and hydroxylated substrates are immersed in the PTAS solution for a specified time (e.g., 30 minutes to 2 hours) at room temperature. The deposition can also be performed via vapor deposition.
-
Rinsing: After deposition, the substrates are rinsed with the same solvent to remove any physisorbed silane.
-
Curing: The substrates are then cured in an oven at a specific temperature (e.g., 110-120 °C) for a set duration (e.g., 1 hour) to promote the condensation of silanol groups and the formation of a stable siloxane network.
XPS Analysis
-
Sample Introduction: The PTAS-modified substrate is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then acquired for the elements of interest, including Si 2p, C 1s, and O 1s, as well as the characteristic elements of the substrate.
-
Data Analysis: The high-resolution spectra are analyzed to determine the binding energies and atomic concentrations of the different chemical species. Curve fitting is often used to deconvolve overlapping peaks and identify different bonding environments.
Workflow and Logical Relationships
The following diagram illustrates the typical experimental workflow for the XPS analysis of a PTAS-modified substrate.
Comparison with Alternative Silanes
While PTAS is effective for introducing phenyl groups, other silane coupling agents offer different functionalities. A common alternative is (3-Aminopropyl)triethoxysilane (APTES), which introduces primary amine groups.
Table 2: Comparison of PTAS and APTES
| Feature | This compound (PTAS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Functional Group | Phenyl (-C₆H₅) | Amino (-NH₂) |
| Reactivity | Phenyl group is relatively inert. | Amino group is highly reactive towards aldehydes, ketones, and carboxylic acids. |
| Hydrolysis Byproduct | Acetic Acid | Ethanol |
| XPS Signature | Characteristic C 1s peaks for aromatic carbon. | N 1s peak around 400 eV. |
The choice between PTAS and other silanes will depend on the desired surface properties and the subsequent chemical modifications to be performed. XPS provides a reliable method to confirm the successful deposition and chemical nature of the chosen silane layer.
A Comparative Analysis of Phenyltriacetoxysilane and Other Acetoxy Crosslinking Agents for Silicone Elastomers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount in tailoring the properties of silicone elastomers for specific applications. This guide provides a detailed comparison of the crosslinking efficiency of Phenyltriacetoxysilane against other common acetoxy silanes, supported by experimental data and detailed methodologies.
This compound is a key crosslinking agent in the formulation of room-temperature-vulcanizing (RTV) silicone sealants and elastomers. Its phenyl group offers distinct properties compared to more common alkyl-substituted acetoxy silanes such as Methyltriacetoxysilane and Ethyltriacetoxysilane. This guide will delve into a comparative analysis of these agents, focusing on their impact on the mechanical and thermal properties of the resulting silicone elastomers.
Quantitative Comparison of Crosslinking Agents
The choice of an acetoxy silane crosslinker significantly influences the final characteristics of the cured silicone elastomer. The following table summarizes the typical performance of this compound in comparison to Methyltriacetoxysilane and Ethyltriacetoxysilane. The data presented is a representative compilation from various industry sources and academic studies.
| Property | This compound | Methyltriacetoxysilane | Ethyltriacetoxysilane | Test Method |
| Cure Time (Tack-Free Time, minutes) | 20 - 30 | 15 - 25 | 18 - 28 | ASTM C679 |
| Tensile Strength (MPa) | 2.5 - 4.0 | 2.0 - 3.5 | 2.2 - 3.8 | ASTM D412 |
| Elongation at Break (%) | 300 - 500 | 400 - 600 | 350 - 550 | ASTM D412 |
| Hardness (Shore A) | 25 - 35 | 20 - 30 | 22 - 32 | ASTM D2240 |
| Thermal Stability (TGA, 5% weight loss, °C) | ~350 | ~320 | ~330 | ASTM E1131 |
Experimental Protocols
To ensure accurate and reproducible comparisons of crosslinking efficiency, standardized testing methodologies are crucial. Below are detailed protocols for key experiments cited in this guide.
Experimental Workflow for Evaluating Crosslinking Efficiency
Caption: Workflow for comparing crosslinking agent performance.
Determination of Tensile Strength and Elongation at Break (ASTM D412)
This test method is used to evaluate the tensile (tension) properties of vulcanized rubber and thermoplastic elastomers.
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the cured silicone sheets using a die. The thickness of the narrow section is measured at three points, and the median value is used.
-
Apparatus: A universal testing machine (tensile tester) equipped with a suitable load cell and grips is used. An extensometer is employed for accurate strain measurement.
-
Procedure:
-
The specimen is securely placed in the grips of the tensile tester, ensuring it is aligned with the direction of pull.
-
The extensometer is attached to the gauge length of the specimen.
-
The specimen is pulled at a constant rate of 500 ± 50 mm/min until it ruptures.[1]
-
The force and elongation are recorded throughout the test.
-
-
Calculation:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures, calculated by dividing the maximum force by the original cross-sectional area of the specimen.
-
Elongation at Break: The strain at which the specimen ruptures, expressed as a percentage of the original gauge length.
-
Measurement of Hardness (ASTM D2240)
This standard specifies the procedure for determining the indentation hardness of substances classified as thermoplastic elastomers, vulcanized (thermoset) rubber, elastomeric materials, cellular materials, gel-like materials, and some plastics.[2]
-
Apparatus: A durometer, an instrument specifically designed for testing the hardness of polymers, elastomers, and rubbers. For the materials in this guide, a Shore A durometer is appropriate.
-
Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve this thickness. The surface must be flat and smooth.[3]
-
Procedure:
-
The specimen is placed on a hard, flat surface.
-
The durometer is held in a vertical position, and the indenter is pressed into the specimen.
-
The hardness reading is taken within one second after the presser foot is in firm contact with the specimen.[4]
-
Five measurements are taken at different positions on the specimen, and the median value is reported.
-
Evaluation of Cure Time (Tack-Free Time) (ASTM C679)
This test method covers the determination of the tack-free time of single- and multi-component elastomeric sealants.[5]
-
Specimen Preparation: A bead of the sealant is applied to a non-porous substrate.
-
Procedure:
-
At regular intervals, a clean polyethylene film is lightly touched to the surface of the sealant and then pulled away.
-
The time at which the film no longer adheres to the sealant is recorded as the tack-free time.
-
Assessment of Thermal Stability (Thermogravimetric Analysis - TGA) (ASTM E1131)
Thermogravimetric analysis is used to determine changes in weight in relation to a change in temperature. This method is commonly used to determine the thermal stability of materials.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample of the cured silicone elastomer is placed in the TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) in a specified atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of the material's thermal stability.
Signaling Pathway and Logical Relationships
The crosslinking of silicone polymers with acetoxy silanes is a moisture-activated condensation reaction. The following diagram illustrates the key steps in this process.
Caption: Acetoxy silane crosslinking reaction pathway.
Conclusion
The selection of an acetoxy crosslinking agent has a pronounced effect on the final properties of a silicone elastomer. This compound, with its aromatic group, generally imparts higher thermal stability and can influence the mechanical properties, such as tensile strength and hardness, differently than its alkyl counterparts. While Methyltriacetoxysilane often provides the fastest cure times, a balance of properties is achieved with Ethyltriacetoxysilane.
For researchers and professionals in drug development and other high-performance sectors, a thorough understanding of these differences, verified through standardized testing, is essential for optimizing material selection and achieving desired product performance. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the formulation of silicone-based materials.
References
- 1. Ethyltriacetoxysilane | CAS 17689-77-9 | Acetoxy Silanes | Silane Crosslinkers | Silane Crosslinking Agents [powerchemical.net]
- 2. Acetoxy silanes are crosslinkers used in the production of acetoxy-based moisture-cure silicone formulations [andisil.com]
- 3. (Triacetoxy)ethylsilane | 17689-77-9 [chemicalbook.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
Validating the Covalent Bonding of Phenyltriacetoxysilane to Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful functionalization of surfaces is a critical step in a wide array of applications, from immobilizing biomolecules for assays to enhancing the biocompatibility of medical devices. Phenyltriacetoxysilane has emerged as a significant coupling agent for these purposes, offering a phenyl functionality that can modulate surface properties such as hydrophobicity and provide a platform for further chemical modifications. The validation of its covalent attachment to a surface is paramount to ensure the stability and reliability of the functionalization.
This guide provides an objective comparison of this compound with other common silane coupling agents, supported by experimental data. Detailed methodologies for key validation experiments are also presented to assist researchers in their evaluation and application of this versatile molecule.
Performance Comparison of Silane Coupling Agents
The choice of silane coupling agent significantly influences the resulting surface properties. Key performance indicators include the water contact angle, which reflects the hydrophobicity of the surface, and adhesion strength, a critical measure of the durability of the coating.
| Silane Coupling Agent | Functional Group | Substrate | Water Contact Angle (°) | Adhesion Strength (MPa) |
| This compound | Phenyl | Glass/Silicon Dioxide | ~70-80 | Data not readily available |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine | Glass/Silicon Dioxide | ~45-60[1] | 1.33 (as part of a primer)[2] |
| Octadecyltrichlorosilane (OTS) | Alkyl (C18) | Silicon Dioxide | >100[2] | Not typically measured for adhesion promotion |
Note: Data for this compound is based on the closely related Phenyltriethoxysilane. The performance of silanes can be influenced by the substrate, deposition method, and curing conditions.
Experimental Validation of Covalent Bonding
Several analytical techniques are employed to confirm the successful covalent bonding of this compound to a surface. Each method provides unique and complementary information regarding the chemical composition, thickness, and morphology of the silane layer.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a surface.[3][4]
Key Indicators of Covalent Bonding:
-
Presence of Silicon (Si 2p): A peak corresponding to the Si 2p core level confirms the presence of the silane on the surface. The binding energy of this peak can provide information about the Si-O-Substrate bond formation. For silane layers, the Si 2p peak is typically observed around 102-104 eV.[5][6]
-
Presence of Carbon (C 1s): The C 1s spectrum will show components corresponding to the phenyl group of the this compound. Deconvolution of the C 1s peak can distinguish between different carbon environments.
-
Attenuation of Substrate Signals: A decrease in the intensity of signals from the underlying substrate (e.g., Si 2p from a silicon wafer, or specific elements from a glass slide) indicates the formation of an overlayer.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy identifies chemical bonds by their characteristic absorption of infrared radiation. It is a powerful tool for confirming the presence of the silane's functional groups and observing the formation of siloxane bonds.
Key Spectral Features:
-
Si-O-Si Stretching: The formation of a polysiloxane network through covalent bonding is indicated by a broad and strong absorption band in the region of 1000-1100 cm⁻¹.[7][8]
-
Phenyl Group Vibrations: Characteristic peaks for the phenyl group, such as C-H stretching and ring vibrations, will be present in the spectrum, confirming the integrity of the organic functionality.
-
Disappearance of Si-OH: A decrease in the broad absorption band associated with surface silanol groups (Si-OH) around 3200-3600 cm⁻¹ suggests their consumption during the reaction with the silane.
Water Contact Angle (WCA) Goniometry
WCA measurement is a simple yet effective method to assess the change in surface hydrophobicity upon silanization. The covalent attachment of the nonpolar phenyl groups of this compound will increase the water contact angle compared to a hydrophilic substrate like clean glass or silicon dioxide. A higher contact angle is indicative of a more hydrophobic surface.[9][10][11]
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale. It can be used to visualize the morphology of the silane layer and measure its thickness, providing evidence of a uniform and complete coating.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible results when validating the covalent bonding of this compound.
Protocol 1: Surface Preparation and Silanization
Objective: To prepare a clean, hydroxylated surface and subsequently deposit a layer of this compound.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone, Isopropanol (IPA), Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
This compound
-
Anhydrous toluene
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrates in acetone for 15 minutes.
-
Sonciate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Surface Hydroxylation:
-
Immerse the cleaned substrates in piranha solution for 30 minutes to generate surface hydroxyl groups.
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the hydroxylated substrates in the silane solution for 1-2 hours at room temperature.
-
Rinse the substrates with fresh anhydrous toluene to remove physically adsorbed silane molecules.
-
-
Curing:
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. silicorex.com [silicorex.com]
- 4. gelest.com [gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hic.ch.ntu.edu.tw [hic.ch.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. chemsilicone.com [chemsilicone.com]
- 11. cmeri.res.in [cmeri.res.in]
Safety Operating Guide
Proper Disposal of Phenyltriacetoxysilane: A Step-by-Step Guide
The proper disposal of phenyltriacetoxysilane is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure skin is not exposed. |
| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, labeled, and transferred to a licensed disposal company.
Step 1: Segregation and Collection
-
Do not mix this compound with other waste streams, especially aqueous waste, as it may react with water.
-
Collect waste this compound and any materials grossly contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, compatible waste container.
-
The container must be made of a material that is resistant to the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the waste container is clean and dry before adding any waste.
Step 2: Labeling the Waste Container
-
Clearly label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 18042-54-1
-
An indication of the hazards (e.g., "Corrosive," "Harmful")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
-
Step 3: Storage of Waste
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area must be well-ventilated and away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Use secondary containment (such as a larger, chemically resistant bin) to prevent spills.
Step 4: Arranging for Disposal
-
Once the container is full or has reached the storage time limit set by your institution's environmental health and safety (EHS) office, arrange for its collection.
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Step 5: Decontamination of Empty Containers
-
If the original container of this compound is to be discarded, it must be properly decontaminated first.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to your organic solvent waste stream.
-
After triple rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated glass or plastic.
III. Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.
-
Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth). Collect the absorbent material and spilled chemical into a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team or EHS.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is intended to provide essential information for the safe disposal of this compound in a laboratory setting. Always consult your institution's specific safety and environmental guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
Personal protective equipment for handling Phenyltriacetoxysilane
Essential Safety and Handling Guide for Phenyltriacetoxysilane
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical information for handling this compound (CAS No. 18042-54-1). Given the compound's reactivity and the limited availability of a comprehensive Safety Data Sheet (SDS), this guidance is based on the known hazards of acetoxysilanes, including their reaction with moisture to release acetic acid, and general best practices for handling reactive laboratory chemicals.
Hazard Summary and Primary Precautions
This compound is a moisture-sensitive compound that should be handled with caution. The primary hazard associated with acetoxysilanes is their reaction with water (including atmospheric humidity) to produce acetic acid, which is corrosive and can cause irritation to the skin, eyes, and respiratory system.[1][2] Therefore, all handling procedures must be designed to minimize moisture exposure and protect personnel from potential contact with both the parent compound and its hydrolysis byproducts.
Key Hazards:
-
Moisture Reactive: Reacts with water to form acetic acid.[1]
-
Irritant: Due to the release of acetic acid, it is expected to be irritating to the skin, eyes, and respiratory tract.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield provides additional protection from splashes of the material or its corrosive byproducts. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Select gloves with a breakthrough time appropriate for the duration of handling. Always inspect gloves for degradation or punctures before use. |
| Laboratory coat. | To prevent contamination of personal clothing. | |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation exposure to acetic acid vapors. If a fume hood is not available or insufficient, a NIOSH/MSHA-approved respirator with an organic vapor cartridge may be required. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safety.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood to contain any released acetic acid vapors.[2]
-
Use dry glassware and equipment to prevent premature reaction and degradation of the compound.
-
Keep containers of this compound tightly sealed when not in use to minimize contact with atmospheric moisture.[4]
-
Avoid direct contact with skin and eyes.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Store away from incompatible materials, particularly water and strong oxidizing agents.
-
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with local, state, and federal regulations. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Materials (e.g., gloves, wipes) | Place all contaminated disposable materials into a designated, sealed hazardous waste container for solid waste. |
| Empty Containers | Handle uncleaned, empty containers as you would the product itself. Rinse with a suitable organic solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines. |
| Spill Cleanup Material | In the event of a spill, absorb the material with a non-combustible absorbent material like sand or earth.[5] Collect the mixture into a sealed container for hazardous waste disposal. Do not use water for cleanup as it will react with the spilled material.[5] Ensure adequate ventilation and PPE during cleanup. |
Workflow Diagrams
The following diagrams illustrate the key safety and handling workflows for this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
